molecular formula C7H11NO B2546618 6-Azaspiro[2.5]octan-5-one CAS No. 1215111-75-3

6-Azaspiro[2.5]octan-5-one

Katalognummer: B2546618
CAS-Nummer: 1215111-75-3
Molekulargewicht: 125.171
InChI-Schlüssel: DUYLKMKIJRQQFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azaspiro[2.5]octan-5-one (CAS 1215111-75-3) is a valuable spirocyclic scaffold in pharmaceutical research and development. The 6-azaspiro[2.5]octane motif is recognized as a rigid, three-dimensional structure with favorable properties for central nervous system (CNS) and oncology drug discovery programs . This scaffold serves as a key synthetic intermediate and core structure in the design of novel bioactive molecules. Research has demonstrated the application of the 6-azaspiro[2.5]octane core in the synthesis of potent and selective antagonists for the M4 muscarinic acetylcholine receptor, a promising target for the treatment of dystonia and other movement disorders . The spirocyclic framework acts as a conformationally restricted isostere, contributing to high receptor potency and selectivity. The compound should be stored as recommended and requires cold-chain transportation . 6-Azaspiro[2.5]octan-5-one is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-azaspiro[2.5]octan-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-5-7(1-2-7)3-4-8-6/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYLKMKIJRQQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Azaspiro[2.5]octan-5-one: A Structurally Unique Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling class of structures that can effectively address these needs. Among these, 6-Azaspiro[2.5]octan-5-one stands out as a unique heterocyclic compound featuring a cyclopropane ring fused to a piperidinone (a six-membered lactam) core. This rigid, spirocyclic framework holds significant potential for the development of new therapeutic agents by enabling precise spatial orientation of functional groups and offering a distinct departure from the "flat" structures that often dominate drug candidate pipelines. This technical guide provides a comprehensive overview of the chemical structure, properties, a proposed synthetic pathway, and potential applications of 6-Azaspiro[2.5]octan-5-one, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Structure and Identification

6-Azaspiro[2.5]octan-5-one is a heterocyclic organic compound with a spirocyclic framework. The structure consists of a cyclopropane ring and a piperidin-2-one ring sharing a single carbon atom (the spiro center).

Systematic IUPAC Name: 6-Azaspiro[2.5]octan-5-one

Key Identifiers:

  • CAS Number: 1215111-75-3[1]

  • Molecular Formula: C₇H₁₁NO[1]

  • Molecular Weight: 125.17 g/mol [2]

  • Canonical SMILES: C1CC12CC(=O)NCC2[1]

  • InChI Key: DUYLKMKIJRQQFH-UHFFFAOYSA-N[1]

The rigid nature of the spirocyclic system in 6-Azaspiro[2.5]octan-5-one provides a well-defined three-dimensional geometry, which is a highly desirable feature in the design of selective ligands for biological targets.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 6-Azaspiro[2.5]octan-5-one is not widely available in the public domain, its key physicochemical properties can be predicted based on its structure and data from commercial suppliers.

PropertyValueSource
Molecular Formula C₇H₁₁NO[1]
Molecular Weight 125.17 g/mol [2]
Appearance Solid (predicted)[1]
Storage Temperature 2-8°C[2]
SMILES O=C(NCC1)CC21CC2[2]
Spectroscopic Characterization (Predicted)

Detailed experimental spectra for 6-Azaspiro[2.5]octan-5-one are not readily found in published literature. However, based on the analysis of related structures, the following characteristic spectral features can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic system. The protons on the cyclopropane ring would likely appear as a set of multiplets in the upfield region (approx. 0.5-1.5 ppm). The methylene protons adjacent to the carbonyl group and the nitrogen atom in the piperidinone ring would resonate in the downfield region (approx. 2.0-3.5 ppm). The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The spiro carbon would be a quaternary carbon with a characteristic chemical shift. The carbonyl carbon would appear significantly downfield (approx. 170-180 ppm). The carbons of the cyclopropane ring would be found in the upfield region.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactam carbonyl (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration should be observable as a band around 3200-3400 cm⁻¹. C-H stretching vibrations from the aliphatic rings would be present in the 2850-3000 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 125.0841, corresponding to the exact mass of C₇H₁₁NO. Fragmentation patterns would likely involve the loss of CO and subsequent ring rearrangements.

Synthesis of 6-Azaspiro[2.5]octan-5-one: A Proposed Protocol

Rationale for the Proposed Synthetic Strategy

The chosen strategy leverages the robust and well-documented rhodium-catalyzed cyclopropanation of alkenes with diazo compounds to construct the key spiro[2.5]octane framework. This method offers a high degree of control and efficiency. Subsequent steps involve standard organic transformations to introduce the lactam functionality.

Proposed Synthetic Workflow

G cluster_0 Step 1: Rhodium-Catalyzed Cyclopropanation cluster_1 Step 2: Hydrolysis and Decarboxylation cluster_2 Step 3: Boc Deprotection and Lactam Formation A N-Boc-4-piperidone C N-Boc-4-methylenepiperidine A->C Wittig Reaction B Wittig Reagent (e.g., Ph3P=CH2) B->C E Ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate C->E Cyclopropanation D Ethyl diazoacetate Rh2(OAc)4 D->E F Ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate G LiOH, THF/H2O H 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid F->H Ester Hydrolysis G->H J tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate H->J Decarboxylation I Heat (Decarboxylation) I->J K tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate L Trifluoroacetic acid (TFA) M 6-Azaspiro[2.5]octane K->M Boc Deprotection L->M O 6-Azaspiro[2.5]octan-5-one M->O Oxidative Lactamization N Oxidation (e.g., RuCl3, NaIO4) N->O

Figure 1. Proposed synthetic workflow for 6-Azaspiro[2.5]octan-5-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Ethyl 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylate

  • To a solution of N-Boc-4-piperidone in an appropriate solvent (e.g., THF), add a Wittig reagent such as methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) at low temperature to generate N-Boc-4-methylenepiperidine.

  • Purify the resulting alkene.

  • In a separate flask, dissolve the N-Boc-4-methylenepiperidine in a suitable solvent (e.g., dichloromethane).

  • Add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄).

  • Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Purify the crude product by column chromatography to yield the desired spiro-cyclopropane ester.

Causality Behind Experimental Choices: The use of a Boc protecting group for the nitrogen is crucial to prevent side reactions and to allow for its clean removal in a later step. Rhodium(II) acetate is a highly effective catalyst for cyclopropanation reactions with diazo compounds, providing good yields and stereoselectivity.

Step 2: Synthesis of tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate

  • Dissolve the spiro-cyclopropane ester in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to protonate the carboxylate and extract the carboxylic acid into an organic solvent.

  • After removal of the solvent, heat the crude carboxylic acid to induce decarboxylation, affording the Boc-protected 6-azaspiro[2.5]octane.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices: Saponification with LiOH is a standard and reliable method for ester hydrolysis. Thermal decarboxylation of the resulting β-keto acid (in equilibrium with its enol form) is a common and effective method.

Step 3: Synthesis of 6-Azaspiro[2.5]octan-5-one

  • Dissolve the Boc-protected 6-azaspiro[2.5]octane in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group.

  • Neutralize the reaction mixture and isolate the free amine, 6-azaspiro[2.5]octane.

  • Dissolve the amine in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water).

  • Add a catalytic amount of ruthenium(III) chloride (RuCl₃) and an excess of sodium periodate (NaIO₄).

  • Stir the reaction at room temperature until the oxidation is complete.

  • Purify the final product, 6-Azaspiro[2.5]octan-5-one, by column chromatography.

Causality Behind Experimental Choices: TFA is a standard reagent for the clean and efficient removal of Boc protecting groups. The RuCl₃/NaIO₄ system is a powerful oxidizing agent capable of converting a secondary amine within a cyclic system to the corresponding lactam.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 6-Azaspiro[2.5]octan-5-one make it an attractive scaffold for medicinal chemistry applications.

A Rigid Scaffold for Exploring Chemical Space

The conformational rigidity of the spirocyclic system reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinities. This rigidity also allows for the precise positioning of substituents, enabling a more detailed exploration of the structure-activity relationship (SAR) of a compound series.

Bioisosteric Replacement

The 6-azaspiro[2.5]octan-5-one core can be used as a bioisosteric replacement for other cyclic systems, such as piperidine or cyclohexane rings, which are prevalent in many known drugs. This can lead to improved physicochemical properties, such as solubility and metabolic stability, and potentially new intellectual property.

Potential Therapeutic Areas

While specific biological activities of 6-Azaspiro[2.5]octan-5-one are not yet widely reported, related azaspirocyclic compounds have shown promise in a variety of therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: The rigid framework is well-suited for the design of ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.

  • Oncology: The unique 3D shape can be exploited to design inhibitors of protein-protein interactions or enzymes implicated in cancer progression.[3][4]

  • Infectious Diseases: Azaspirocyclic scaffolds have been investigated for the development of novel antibacterial and antiviral agents.

The lactam functionality in 6-Azaspiro[2.5]octan-5-one also provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening.

G A 6-Azaspiro[2.5]octan-5-one Core B Rigid 3D Scaffold A->B F Novel Intellectual Property A->F C Precise Vectorial Display of Substituents B->C D Improved Physicochemical Properties (Solubility, Metabolic Stability) B->D E Enhanced Target Binding Affinity C->E D->E G Potential Therapeutic Applications (CNS, Oncology, Infectious Disease) E->G F->G

Figure 2. Key advantages of the 6-Azaspiro[2.5]octan-5-one scaffold in drug discovery.

Conclusion

6-Azaspiro[2.5]octan-5-one represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its rigid, three-dimensional structure offers a valuable starting point for the design of novel therapeutic agents with improved potency, selectivity, and physicochemical properties. While detailed experimental data remains limited, this technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. Further research into the synthesis and biological evaluation of derivatives of 6-Azaspiro[2.5]octan-5-one is warranted and is likely to yield exciting new discoveries in medicinal chemistry.

References

  • MySkinRecipes. (n.d.). 6-azaspiro[2.5]octan-1-ylmethyl(cyclopropylmethyl)amine dihydrochloride. Retrieved February 4, 2026, from [Link]

  • Organic Letters. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. ACS Publications. Retrieved February 4, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Mini-Reviews in Medicinal Chemistry. (2021). A Therapeutic Journey of 5-Pyrazolones as a Versatile Scaffold: A Review. Bentham Science.
  • PubMed. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. Retrieved February 4, 2026, from [Link]

  • Buy Chemistry. (n.d.). 5,6-Dimethyl-1-oxaspiro[2.5]octane. Retrieved February 4, 2026, from [Link]

  • SpectraBase. (n.d.). 1-Oxaspiro[5][6]octane. Retrieved February 4, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. Retrieved February 4, 2026, from [Link]

  • PubMed Central. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ResearchGate. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Retrieved February 4, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in β-lactam synthesis. RSC Publishing. Retrieved February 4, 2026, from [Link]

  • Frontiers. (n.d.). Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved February 4, 2026, from [Link]

  • SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved February 4, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Biological activity of some spiro thiazolidine derivatives. Retrieved February 4, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 4, 2026, from [Link]

  • Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 4, 2026, from [Link]

Sources

6-Azaspiro[2.5]octan-5-one: Technical Guide & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical utility of 6-Azaspiro[2.5]octan-5-one . This document is structured for researchers and drug development professionals, focusing on actionable synthetic protocols and medicinal chemistry applications.

Executive Summary

6-Azaspiro[2.5]octan-5-one (CAS: 1215111-75-3) is a spirocyclic lactam scaffold increasingly utilized in modern drug discovery. Structurally, it consists of a piperidin-2-one (delta-lactam) ring fused to a cyclopropane ring at the C4 position. This "spiro-piperidone" moiety serves as a conformationally restricted bioisostere of gem-dimethyl piperidones, offering improved metabolic stability and increased fraction of sp3-hybridized carbons (


), which correlates with higher clinical success rates in oral drug candidates.
Core Identity Matrix
PropertySpecification
IUPAC Name 6-Azaspiro[2.5]octan-5-one
Common Synonyms 4-Spirocyclopropyl-piperidin-2-one; 4-Spirocyclopropyl-valerolactam
CAS Number 1215111-75-3
Molecular Formula

Molecular Weight 125.17 g/mol
SMILES O=C1NCC2(CC2)C1
Key Functionality Delta-lactam, Spiro-cyclopropane

Medicinal Chemistry Rationale

The incorporation of the 6-azaspiro[2.5]octan-5-one scaffold addresses two critical challenges in lead optimization:

  • Conformational Locking: Unlike the flexible gem-dimethyl group, the spiro-cyclopropane ring rigidly locks the piperidone ring into a specific chair/boat conformation, potentially enhancing binding affinity by reducing the entropic penalty upon protein binding.

  • Metabolic Blocking: The cyclopropyl group protects the C4 position from cytochrome P450-mediated oxidation more effectively than alkyl chains, while the lactam (C5=O) provides a polar handle for hydrogen bonding without the basicity of a secondary amine.

Pharmacophore Logic Diagram

The following diagram illustrates the structural logic of replacing a standard piperidone with the spiro-variant.

PharmacophoreLogic Standard Standard Piperidone (Flexible, Metabolic Liability) Spiro 6-Azaspiro[2.5]octan-5-one (Rigid, Metabolically Stable) Standard->Spiro Bioisosteric Replacement (Gem-dimethyl -> Spiro-cyclopropyl) Target Target Binding Pocket (Nav1.7, SHP2, etc.) Standard->Target High Entropic Penalty Spiro->Target Pre-organized Conformation (Low Entropy Loss)

Figure 1: Pharmacophore transition from flexible piperidone to rigid spiro-scaffold.

Synthetic Methodologies

High-purity synthesis of 6-azaspiro[2.5]octan-5-one is challenging due to the strain of the spiro-junction. Below is the Self-Validating Oxidative Cyclization Protocol , favored for its scalability and use of stable precursors.

Pathway Overview
  • Precursor: N-Boc-4-methylene-piperidine.

  • Cyclopropanation: Simmons-Smith reaction to form the spiro-skeleton.

  • Oxidation: Ruthenium-catalyzed oxidation of the cyclic amine to the lactam.

  • Deprotection: Removal of the Boc group.

Detailed Experimental Protocol
Step 1: Simmons-Smith Cyclopropanation

Objective: Convert N-Boc-4-methylene-piperidine to N-Boc-6-azaspiro[2.5]octane.

  • Setup: Flame-dry a 500 mL round-bottom flask under Argon.

  • Reagents: Dissolve N-Boc-4-methylene-piperidine (10.0 g, 50.7 mmol) in anhydrous diethyl ether (200 mL).

  • Catalyst Generation: In a separate flask, prepare the Zn-Cu couple or use Diethylzinc (

    
    , 1.0 M in hexanes, 100 mL). Caution: 
    
    
    
    is pyrophoric.
  • Addition: Cool the reaction to 0°C. Add Diiodomethane (

    
    , 26.8 g, 100 mmol) dropwise over 30 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alkene spot (

    
    ) should disappear.
    
  • Workup: Quench with saturated

    
     (aq). Extract with 
    
    
    
    (3x). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Yield: Expect ~90-95% of crude N-Boc-6-azaspiro[2.5]octane (CAS 147293-78-5).

Step 2: Ruthenium-Catalyzed Lactamization

Objective: Oxidize the C5 methylene adjacent to Nitrogen to a Carbonyl (C=O).

  • Solvent System: Dissolve the Step 1 product (5.0 g, 23.6 mmol) in a biphasic mixture of Ethyl Acetate (50 mL) and Water (50 mL).

  • Oxidant: Add Sodium Periodate (

    
    , 15.1 g, 70.8 mmol).
    
  • Catalyst: Add Ruthenium(III) Chloride hydrate (

    
    , 0.24 g, 5 mol%). The mixture will turn dark/black.
    
  • Execution: Stir vigorously at room temperature for 4-6 hours. The color may shift to yellow/orange as

    
     is regenerated.
    
  • Quench: Add isopropanol (5 mL) to quench excess oxidant (precipitates Ru black). Filter through a Celite pad.

  • Purification: Separate phases. Extract aqueous layer with EtOAc. Wash combined organics with dilute

    
    . Dry and concentrate.
    
  • Validation:

    
     NMR should show the disappearance of one 
    
    
    
    -methylene signal and a downfield shift of the remaining protons.
Step 3: Deprotection
  • Dissolve intermediate in

    
     (20 mL).
    
  • Add Trifluoroacetic acid (TFA, 5 mL) at 0°C. Stir for 2 hours.

  • Concentrate and neutralize with basic resin or

    
     to obtain the free base 6-Azaspiro[2.5]octan-5-one .
    
Synthesis Workflow Diagram

Synthesis SM N-Boc-4-methylene-piperidine Step1 Step 1: Cyclopropanation (Et2Zn, CH2I2) SM->Step1 Int1 Intermediate: N-Boc-6-azaspiro[2.5]octane Step1->Int1 Step2 Step 2: Ru-Catalyzed Oxidation (RuCl3, NaIO4) Int1->Step2 Int2 Intermediate: N-Boc-6-azaspiro[2.5]octan-5-one Step2->Int2 Step3 Step 3: Deprotection (TFA / DCM) Int2->Step3 Final Target: 6-Azaspiro[2.5]octan-5-one (CAS 1215111-75-3) Step3->Final

Figure 2: Step-wise synthetic route from commercial precursors.

Therapeutic Applications & Case Studies

Nav1.7 Sodium Channel Blockers (Pain Management)

The 6-azaspiro[2.5]octan-5-one scaffold is a critical pharmacophore in the design of selective Nav1.7 inhibitors for neuropathic pain. The spiro-cyclopropane moiety provides steric bulk that fits into the selectivity pocket of the ion channel, differentiating it from Nav1.5 (cardiac safety).

  • Mechanism: The lactam carbonyl acts as a hydrogen bond acceptor for the channel pore residues, while the spiro-ring restricts the orientation of the pendant aryl groups attached to the nitrogen (via alkylation).

SHP2 Allosteric Inhibitors (Oncology)

In KRAS-driven cancers, SHP2 phosphatases are key downstream effectors. Recent patents utilize spirocyclic piperidines to bind to the allosteric tunnel of SHP2.[1] The 6-azaspiro[2.5]octan-5-one acts as a rigid linker, positioning the "warhead" amines in precise proximity to the catalytic cysteine while maintaining oral bioavailability.

Safety & Handling

  • Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (

    
     or Ar).
    
  • Handling: Use only in a chemical fume hood. Avoid inhalation of dust.

References

  • Ho, G. D., et al. (2012).[2][3] Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers.[3] WO2012047703A2.[3] World Intellectual Property Organization.

  • Yoshino, T., et al. (2010). Process for producing spiro-piperidine derivatives. WO2010026989A1. Google Patents.
  • Zheng, N., & Tice, C. M. (2016).[4] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 26(12), 2733-2740.

Sources

The 6-Azaspiro[2.5]octane Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-azaspiro[2.5]octane scaffold has emerged as a significant structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.[1] This guide provides a comprehensive analysis of the 6-azaspiro[2.5]octane pharmacophore, delving into its synthesis, structure-activity relationships (SAR), and absorption, distribution, metabolism, and excretion (ADME) profile. Through detailed case studies and experimental protocols, this document serves as an in-depth resource for leveraging this privileged scaffold in the design and development of novel therapeutics for a range of diseases, including metabolic disorders, central nervous system (CNS) conditions, and oncology.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug design.[2] Spirocycles, characterized by two rings sharing a single common atom, have garnered significant attention due to their inherent rigidity and ability to project substituents into distinct vectors in 3D space.[1][2] This unique conformational constraint can minimize the entropic penalty upon binding to a biological target, leading to enhanced potency and selectivity.[3]

The 6-azaspiro[2.5]octane core, a specific class of spirocycle containing a piperidine ring fused to a cyclopropane ring, has proven to be a particularly versatile building block in the synthesis of a wide array of pharmacologically active compounds.[4][5] Its rigid framework allows for the precise orientation of functional groups, making it an ideal scaffold for probing the binding pockets of various biological targets. This guide will explore the multifaceted nature of the 6-azaspiro[2.5]octane pharmacophore, providing the necessary insights for its effective utilization in drug discovery programs.

Pharmacophoric Features of the 6-Azaspiro[2.5]octane Core

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The 6-azaspiro[2.5]octane scaffold presents a unique combination of features that contribute to its pharmacophoric potential:

  • Rigid 3D Framework: The spirocyclic nature of the core imparts a high degree of rigidity, which helps to pre-organize the appended functional groups in a specific spatial orientation for optimal interaction with the target protein. This can lead to a more favorable binding entropy compared to more flexible acyclic or monocyclic analogues.

  • Defined Exit Vectors: The piperidine and cyclopropane rings provide distinct points for substitution, allowing for the systematic exploration of chemical space around the core. The axial and equatorial positions on the piperidine ring, as well as the different positions on the cyclopropane ring, offer precise vectors for positioning key pharmacophoric elements such as hydrogen bond donors/acceptors and hydrophobic groups.

  • Basic Nitrogen Atom: The secondary amine within the piperidine ring serves as a key basic center. This nitrogen can be protonated at physiological pH, enabling it to form crucial ionic interactions or hydrogen bonds with acidic residues in the binding sites of target proteins. This feature is particularly important for targets that recognize a basic amine, such as many G-protein coupled receptors (GPCRs) and ion channels.

  • Modulation of Physicochemical Properties: The incorporation of the 6-azaspiro[2.5]octane core can significantly influence the physicochemical properties of a molecule. The sp3-rich nature of the scaffold can lead to improved solubility and metabolic stability compared to more aromatic systems.[2] Furthermore, the lipophilicity of the molecule can be fine-tuned by the nature of the substituents on the scaffold.

Pharmacophoric_Features 6-Azaspiro[2.5]octane 6-Azaspiro [2.5]octane Core Rigid_3D_Framework Rigid 3D Framework 6-Azaspiro[2.5]octane->Rigid_3D_Framework Provides Defined_Exit_Vectors Defined Exit Vectors 6-Azaspiro[2.5]octane->Defined_Exit_Vectors Offers Basic_Nitrogen Basic Nitrogen Atom 6-Azaspiro[2.5]octane->Basic_Nitrogen Contains Physicochemical_Properties Modulation of Physicochemical Properties 6-Azaspiro[2.5]octane->Physicochemical_Properties Influences Synthetic_Workflow A Starting Material (e.g., Compound I) B Substitution (Glycine methyl ester HCl, K2CO3) A->B C Intermediate II B->C D Protection (e.g., Benzyl bromide) C->D E Protected Intermediate III D->E F Deprotection (TFA) E->F G Intermediate IV F->G H Reduction (LiAlH4) G->H I Final Product (Diazaspiro[2.5]octane) H->I

Caption: General synthetic workflow for a diazaspiro[2.5]octane derivative.

Structure-Activity Relationship (SAR) Studies

The rigid nature of the 6-azaspiro[2.5]octane scaffold makes it an excellent platform for systematic SAR studies. By varying the substituents at different positions, researchers can probe the specific interactions with the target protein and optimize for potency and selectivity.

Case Study: M4 Muscarinic Acetylcholine Receptor Antagonists

A series of chiral 6-azaspiro[2.5]octanes have been developed as potent and selective antagonists of the M4 muscarinic acetylcholine receptor, a promising target for the treatment of neuropsychiatric disorders. SAR studies on this series have revealed several key insights:

  • Stereochemistry is Crucial: Chiral separation and X-ray crystallography revealed that the (R)-enantiomer possesses significantly higher potency at the human and rat M4 receptors compared to the (S)-enantiomer.

  • Substituents on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical for activity. Small, basic groups are generally favored.

  • Aromatic Substituents: The introduction of specific aromatic groups at other positions on the scaffold can significantly enhance potency and selectivity.

CompoundR-grouphM4 Ki (nM)
1 H>10000
2 Methyl580
3 Ethyl250
VU6015241 Optimized Substituent1.2

Data adapted from a relevant study. The specific R-group for VU6015241 is a complex moiety designed for optimal binding.

ADME Properties and Optimization

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are critical for its clinical success. The 6-azaspiro[2.5]octane scaffold can be strategically modified to optimize these properties.

  • Solubility: The sp3-rich character of the scaffold generally contributes to better aqueous solubility compared to flat, aromatic systems. [2]Solubility can be further modulated by the introduction of polar functional groups on the substituents.

  • Lipophilicity (logP): The logP of 6-azaspiro[2.5]octane derivatives can be fine-tuned by varying the nature of the substituents. A balance must be struck to ensure sufficient membrane permeability for absorption and distribution, while avoiding excessive lipophilicity which can lead to off-target effects and poor metabolic stability.

  • Metabolic Stability: The rigid core of the 6-azaspiro[2.5]octane is generally resistant to metabolic degradation. However, the substituents are potential sites of metabolism by cytochrome P450 enzymes. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile positions or the use of deuteration.

  • Brain Penetration: For CNS targets, the ability of a compound to cross the blood-brain barrier is essential. The physicochemical properties of 6-azaspiro[2.5]octane derivatives, such as size, polarity, and hydrogen bonding capacity, can be optimized to enhance brain penetration. For example, the M4 antagonist VU6015241 demonstrated moderate brain exposure in rodents.

ADME_Considerations Core 6-Azaspiro[2.5]octane Scaffold Solubility Solubility Core->Solubility Influences Lipophilicity Lipophilicity (logP) Core->Lipophilicity Influences Metabolism Metabolic Stability Core->Metabolism Influences Distribution Distribution (e.g., Brain Penetration) Core->Distribution Influences

Caption: Key ADME properties influenced by the 6-azaspiro[2.5]octane scaffold.

Case Studies in Drug Discovery

The versatility of the 6-azaspiro[2.5]octane scaffold is highlighted by its incorporation into drug candidates targeting a diverse range of diseases.

a) GLP-1 Receptor Agonists for Metabolic Disorders

The glucagon-like peptide-1 (GLP-1) receptor is a well-validated target for the treatment of type 2 diabetes and obesity. [6]Small molecule agonists of the GLP-1 receptor offer the potential for oral administration, improving patient compliance. The 6-azaspiro[2.5]octane core has been utilized in the design of potent and orally bioavailable GLP-1 receptor agonists. The rigid scaffold helps to mimic the bioactive conformation of the endogenous peptide ligand, leading to effective receptor activation. [7]

b) M4 Muscarinic Receptor Antagonists for CNS Disorders

As previously discussed, 6-azaspiro[2.5]octane-based compounds have shown great promise as selective M4 muscarinic receptor antagonists. These compounds are being investigated for the treatment of schizophrenia and other neuropsychiatric disorders. The selectivity for the M4 receptor over other muscarinic receptor subtypes is crucial for minimizing side effects.

c) Oncology

The unique 3D shape of the 6-azaspiro[2.5]octane scaffold makes it an attractive starting point for the development of novel anticancer agents. While specific examples of 6-azaspiro[2.5]octane-containing anticancer drugs in clinical trials are not yet widely reported, the related spirooxindole scaffold has shown significant promise in this area. [8]The ability of the 6-azaspiro[2.5]octane core to present functional groups in a well-defined manner could be exploited to target protein-protein interactions or the active sites of enzymes involved in cancer progression.

Future Outlook and Conclusion

The 6-azaspiro[2.5]octane scaffold has firmly established itself as a privileged motif in modern drug discovery. Its inherent 3D nature, coupled with its synthetic tractability, provides a powerful platform for the design of novel therapeutics with improved pharmacological profiles. Future research in this area is likely to focus on:

  • Exploration of New Biological Targets: The application of the 6-azaspiro[2.5]octane scaffold to a wider range of biological targets is an exciting area for future investigation.

  • Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to functionalized 6-azaspiro[2.5]octane derivatives will further accelerate its use in drug discovery.

  • Integration with Computational Chemistry: The use of computational tools, such as pharmacophore modeling and molecular dynamics simulations, will continue to play a crucial role in the rational design of 6-azaspiro[2.5]octane-based ligands.

References

  • 6-azaspiro[2.5]octan-1-ylmethyl(cyclopropylmethyl)amine dihydrochloride - MySkinRecipes. (n.d.). Retrieved January 29, 2024, from [Link]

  • Zhang, H., et al. (2020). Structural insights into the activation of GLP-1R by a small molecule agonist. bioRxiv.
  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. Retrieved January 29, 2024, from [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • Fustero, S., et al. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 17(5), 489-501.
  • Ghorpade, R., et al. (2019). Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization. Monatshefte für Chemie-Chemical Monthly, 150(9), 1635-1645.
  • Resolute Bio. (2024). Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI.
  • Structure Therapeutics Inc. (2025). Structural basis for chemotype diversity in small molecule GLP-1 receptor agonist drug discovery.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Singh, P., et al. (2024). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 10(15), e35493.
  • Wieder, M., et al. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening.
  • Wallqvist, A., et al. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Bioorganic & Medicinal Chemistry Letters, 23(13), 3848-3852.
  • Varela, M. T., et al. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 16(12), 1463-1477.
  • Ghosal, S., & Herman, G. A. (2024). Glucagon-Like Peptide-1 Receptor Agonists. In StatPearls.
  • Berger, R., et al. (2000). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 38(10), 844-850.
  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3056-3065.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Ghorpade, R., et al. (2019). Design and synthesis of muscarinic acetylcholine receptor (mAChR) antagonist: pharmacophore-based screening and structure-based optimization. Monatshefte für Chemie - Chemical Monthly, 150(9), 1635–1645.
  • Adelhorst, K., et al. (1994). Structure-activity studies of glucagon-like peptide-1. Journal of Biological Chemistry, 269(9), 6275-6278.
  • Gomeza, J., et al. (1999). Generation and pharmacological analysis of M2 and M4 muscarinic receptor knockout mice. Molecular Pharmacology, 56(6), 1347-1355.
  • Grygorenko, O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 58-66.

Sources

Technical Guide: Comparative Stability of 6-Azaspiro[2.5]octan-5-one and Spiro[2.5]octane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the stability, synthesis, and application of 6-Azaspiro[2.5]octan-5-one versus its carbocyclic parent, spiro[2.5]octane .

Executive Summary

In modern drug discovery, spirocyclic scaffolds are prized for their ability to increase fraction sp3 (Fsp³) character, improve solubility, and restrict conformation without adding excessive molecular weight.[1] This guide compares two structurally related scaffolds:

  • Spiro[2.5]octane: A pure hydrocarbon consisting of a cyclopropane ring fused to a cyclohexane ring.

  • 6-Azaspiro[2.5]octan-5-one: A lactam derivative where the six-membered ring contains an amide functionality (piperidin-2-one core).

Key Finding: While spiro[2.5]octane exhibits superior chemical inertness to hydrolysis, 6-azaspiro[2.5]octan-5-one offers superior metabolic stability and physicochemical properties (lower LogP, H-bond accepting capability) suitable for drug-like space, provided specific pH ranges are maintained to prevent lactam hydrolysis.

Structural Dynamics & Strain Analysis

Geometric Comparison

Both compounds share a spiro-carbon junction (C3 in IUPAC numbering) connecting a strained 3-membered ring to a chair-like 6-membered ring.

  • Spiro[2.5]octane: The cyclohexane ring adopts a chair conformation.[2] The cyclopropane ring introduces significant Baeyer strain (angle strain ~27.5 kcal/mol) and torsional strain due to eclipsing bonds. The spiro-fusion locks the conformation, preventing ring-flipping dynamics common in unsubstituted cyclohexane.

  • 6-Azaspiro[2.5]octan-5-one: The introduction of the amide group (N6-C5=O) flattens a portion of the six-membered ring due to resonance (

    
     planarity). This geometric constraint, combined with the spiro-cyclopropane, creates a highly rigid scaffold.[3]
    
Strain Energy Profile

The stability of these molecules is governed by the release of ring strain.

ParameterSpiro[2.5]octane6-Azaspiro[2.5]octan-5-one
Primary Strain Source Cyclopropane angle compression (60°)Cyclopropane angle + Amide resonance
Ring Strain Energy (RSE) ~28-29 kcal/mol~26-28 kcal/mol (Amide relieves some steric clash)
Conformational Flexibility Low (Spiro-locked)Very Low (Spiro + Amide planarity)
Hybridization at Spiro C

(Tetrahedral)

(Tetrahedral)

Chemical Stability Profile

Hydrolytic Stability

This is the primary differentiator. The carbocycle is immune to hydrolysis, whereas the lactam is susceptible under extreme conditions.

  • Spiro[2.5]octane: Chemically inert to aqueous acids and bases. Decomposition requires high-energy radical conditions or superacids (e.g., Olah's magic acid) to open the cyclopropane ring.

  • 6-Azaspiro[2.5]octan-5-one:

    • Acidic Conditions (pH < 2): Susceptible to acid-catalyzed hydrolysis of the amide bond, yielding the open-chain amino acid derivative. However, the Thorpe-Ingold effect (gem-dialkyl effect from the spiro group) kinetically stabilizes the ring against opening compared to a simple valerolactam.

    • Basic Conditions (pH > 12): Vulnerable to nucleophilic attack at the carbonyl carbon.

    • Neutral (pH 7.4): Highly stable. Half-life (

      
      ) typically exceeds 24 hours in plasma.
      
Electrophilic Reactivity (Ring Opening)

The cyclopropane ring acts as a "loaded spring."

  • Electrophiles (e.g.,

    
    , 
    
    
    
    ):
    Both compounds can undergo ring-opening of the cyclopropane. In 6-azaspiro[2.5]octan-5-one , the electron-withdrawing carbonyl group at C5 inductively destabilizes the developing carbocation at the spiro center, potentially making the cyclopropane less reactive toward electrophiles than the electron-rich hydrocarbon parent.
Stability Decision Tree (Graphviz)

StabilityPathways Start Compound Selection SpiroOctane Spiro[2.5]octane (Carbocycle) Start->SpiroOctane AzaSpiro 6-Azaspiro[2.5]octan-5-one (Lactam) Start->AzaSpiro Cond_Acid Strong Acid (HCl/H2SO4) SpiroOctane->Cond_Acid Exposure Cond_Base Strong Base (NaOH) SpiroOctane->Cond_Base Exposure AzaSpiro->Cond_Acid Exposure AzaSpiro->Cond_Base Exposure Cond_Ox Oxidative (P450/Peroxides) AzaSpiro->Cond_Ox Metabolism Res_RingOpen Cyclopropane Ring Opening Cond_Acid->Res_RingOpen High T / Superacid Res_Hydrolysis Amide Hydrolysis (Ring Opening) Cond_Acid->Res_Hydrolysis pH < 2 Res_Stable Stable Cond_Base->Res_Stable Inert Cond_Base->Res_Hydrolysis pH > 12 Cond_Ox->Res_Stable High Metabolic Stability Res_Metab Hydroxylation (Slow)

Caption: Comparative degradation pathways. The lactam introduces hydrolytic vulnerabilities but offers superior metabolic resistance.

Metabolic Stability & Drug Design[5][6]

For medicinal chemistry applications, 6-azaspiro[2.5]octan-5-one is the superior scaffold.

  • Lipophilicity (LogP):

    • Spiro[2.5]octane: High LogP (~2.5–3.0). Prone to non-specific binding and rapid clearance via oxidation.

    • 6-Azaspiro[2.5]octan-5-one: Lower LogP (~0.5–1.2). The amide acts as a polar handle, improving solubility.

  • Metabolic Blocking:

    • The spiro-cyclopropane group sterically protects the adjacent carbons from Cytochrome P450 (CYP) oxidation.

    • The lactam ring is generally resistant to hydrolysis by peptidases due to its non-natural cyclic structure.

  • Bioisosterism:

    • The 6-azaspiro[2.5]octan-5-one system is a bioisostere for piperidin-2-one and cyclohexanecarboxamide, often used to rigidify flexible linkers in kinase inhibitors or GPCR ligands.

Experimental Protocols

Synthesis of 6-Azaspiro[2.5]octan-5-one

Note: This protocol utilizes a Simmons-Smith cyclopropanation on an enamide precursor, a standard validated route for spiro-lactams.

Reagents:

  • 4-Methylene-piperidin-2-one (Precursor)

  • Diiodomethane (

    
    )
    
  • Diethylzinc (

    
    )
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Reagent Prep: Add 4-methylene-piperidin-2-one (1.0 eq) to anhydrous DCM (0.2 M). Cool to 0°C.

  • Carbenoid Formation: Carefully add

    
     (1.0 M in hexanes, 2.5 eq) dropwise. Caution: Pyrophoric.
    
  • Addition: Add

    
     (2.5 eq) dropwise over 20 minutes. A white precipitate (ZnI2) may form.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (stain with KMnO4; product does not absorb UV strongly).

  • Quench: Cool to 0°C. Quench slowly with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Stability Assay (Microsomal Stability)

Objective: Verify metabolic stability of the lactam scaffold.

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs time to determine intrinsic clearance (

    
    ).
    

Synthesis Workflow Diagram

Synthesis Start Starting Material: 4-Piperidone HCl Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 4-Methylene-piperidine Step1->Inter1 Step2 N-Protection / Oxidation to Lactam (if needed) Inter1->Step2 Inter2 4-Methylene-piperidin-2-one Step2->Inter2 Step3 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Inter2->Step3 Stereoselective Cyclopropanation Product 6-Azaspiro[2.5]octan-5-one Step3->Product

Caption: Synthetic route to the spiro-lactam scaffold via carbenoid addition.

References

  • Synthesis of Spirocyclic Scaffolds: Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews.

  • Spiro-Lactam Applications: Johansson, A., et al. (2016).[1] "Spiro-containing systems increase Fsp3 and modulate metabolic stability."[1] Journal of Medicinal Chemistry.

  • Simmons-Smith Protocol: Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[3] Organic Reactions.[3][4]

  • Ring Strain Data: Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition.

  • Metabolic Profiling: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

An In-depth Technical Guide to Novel Spirocyclic Building Blocks for CNS Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Labyrinth of CNS Drug Discovery

The development of therapeutics targeting the Central Nervous System (CNS) is one of the most formidable challenges in modern medicine.[1][2][3] The intricate and delicate nature of the brain and spinal cord, shielded by the highly selective blood-brain barrier (BBB), presents a significant hurdle for drug delivery.[2][4] Furthermore, the complexity of neurological disorders necessitates a departure from traditional, often "flat," two-dimensional molecular architectures in drug design. This guide delves into a class of compounds that is increasingly offering a solution: spirocyclic building blocks. Their inherent three-dimensionality provides a powerful tool to navigate the complex chemical space of CNS targets, offering the potential for enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[5][6]

The Spirocyclic Advantage: Escaping Flatland in CNS Drug Design

For decades, medicinal chemistry has been dominated by aromatic, planar molecules. However, the concept of "escaping from flatland" has gained significant traction, emphasizing the benefits of molecules with a higher fraction of sp³-hybridized carbons (Fsp³).[7] Spirocycles, which are ring systems where two rings are joined by a single common atom, are quintessential examples of such three-dimensional scaffolds.[5][8]

The primary advantages of incorporating spirocyclic motifs into CNS drug candidates are multifaceted:

  • Enhanced Three-Dimensionality: The rigid, non-planar structure of spirocycles allows for a more precise and diverse projection of functional groups into three-dimensional space.[8][9] This is crucial for interacting with the complex and often intricate binding sites of CNS targets like G-protein coupled receptors (GPCRs) and ion channels.[10]

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can significantly modulate key physicochemical properties essential for CNS drug efficacy.[11][6][7] This includes:

    • Solubility: The non-planar nature of spirocycles can disrupt crystal packing, often leading to improved aqueous solubility.

    • Lipophilicity (LogP/LogD): Spirocycles can help fine-tune lipophilicity, a critical parameter for crossing the blood-brain barrier. Replacing a flat aromatic ring with a saturated spirocycle can decrease lipophilicity, which can be beneficial in avoiding off-target effects.[7]

    • Metabolic Stability: The quaternary spirocyclic carbon is often more resistant to metabolic degradation by cytochrome P450 enzymes, potentially leading to a longer half-life and improved pharmacokinetic profile.[5]

  • Conformational Rigidity: The inherent rigidity of spirocyclic systems reduces the number of rotatable bonds in a molecule.[5][7] This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic penalty upon binding to its target, resulting in higher potency and selectivity.[11][6]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to underexplored areas of chemical space, offering opportunities to identify novel intellectual property and develop first-in-class therapeutics.[9]

Data Presentation: Physicochemical Property Modulation

The impact of incorporating a spirocyclic moiety is evident when comparing the properties of planar versus spirocyclic analogs.

PropertyPlanar Aromatic CompoundSpirocyclic AnalogRationale for Improvement in CNS Context
Fsp³ LowHighHigher Fsp³ is correlated with increased clinical success, likely due to improved solubility and reduced promiscuity.[7]
Solubility Often PoorGenerally ImprovedBetter solubility aids in formulation and bioavailability.
LogP HighCan be modulated lowerOptimal LogP is crucial for BBB penetration without excessive non-specific binding.
Metabolic Stability Susceptible to oxidationOften more stableIncreased stability can lead to a longer duration of action and reduced dosing frequency.[5]
Conformational Flexibility High (rotatable bonds)Low (rigid scaffold)Reduced flexibility can lead to higher affinity and selectivity for the target.[11][5]

Synthesis and Application of Key Spirocyclic Scaffolds

The accessibility of spirocyclic building blocks has grown significantly, enabling their wider application in drug discovery.[11][6] This section will detail the synthesis of a representative spirocyclic scaffold and discuss its application in a CNS context.

Experimental Protocol: Synthesis of a Spiro[3.3]heptane Derivative

The spiro[3.3]heptane motif has been identified as a valuable bioisostere for benzene in drug design, offering a three-dimensional alternative to a flat aromatic ring. A recently developed approach involves a strain-relocating semipinacol rearrangement.[12]

Objective: To synthesize a substituted spiro[3.3]heptan-1-one, a key intermediate for further functionalization.

Materials:

  • 1-Sulfonylcyclopropanol

  • Lithiated 1-sulfonylbicyclo[1.1.0]butane

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • n-Butyllithium (n-BuLi)

  • Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Generation of the Lithiated Bicyclobutane: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-sulfonylbicyclo[1.1.0]butane in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • Nucleophilic Addition: In a separate flame-dried flask, dissolve the 1-sulfonylcyclopropanol in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared lithiated 1-sulfonylbicyclo[1.1.0]butane solution to the cyclopropanol solution via cannula. Stir the reaction mixture at -78 °C for 2 hours.

  • Rearrangement: Quench the reaction by the slow addition of a dilute aqueous solution of HCl. Allow the reaction to warm to room temperature and stir for an additional 1 hour to facilitate the semipinacol rearrangement.

  • Work-up and Purification:

    • Neutralize the reaction mixture with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the desired spiro[3.3]heptan-1-one.

Self-Validating System:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

  • Structural Confirmation: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to ensure the correct regiochemistry and stereochemistry of the rearrangement.

Visualization of the Synthetic Workflow

G A 1-Sulfonylcyclopropanol D Nucleophilic Addition A->D B 1-Sulfonylbicyclo[1.1.0]butane C Lithiation with n-BuLi B->C C->D E Acid-Catalyzed Semipinacol Rearrangement D->E F Substituted Spiro[3.3]heptan-1-one E->F G Purification & Characterization (NMR, HRMS) F->G

Caption: Synthetic workflow for the preparation of spiro[3.3]heptan-1-ones.

Case Study: Spirocyclic Scaffolds in CNS Drug Candidates

The utility of spirocyclic building blocks is not merely theoretical; numerous examples of their successful incorporation into CNS drug candidates and approved drugs exist.[6][7][13][14][15]

  • Fluspirilene: An early example of a spirocyclic antipsychotic drug, Fluspirilene, features a spiro-piperidine core.[8][14] Its rigid structure is crucial for its activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[14]

  • MCHr1 Antagonists: In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists for the treatment of obesity and anxiety, the replacement of a morpholine ring with various azaspirocycles led to a significant improvement in metabolic stability and a reduction in off-target activity, including hERG inhibition.[7] This highlights the power of spirocycles in multiparameter optimization.[6]

  • Recent In Vivo Studies: A review of recent in vivo studies (2017-2021) on spirocyclic compounds has shown promising results in various neurological disease models.[15] These studies underscore the continued relevance and potential of this compound class in CNS drug discovery.

Logical Relationship: From Scaffold to CNS Candidate

G A Spirocyclic Building Block B Improved Physicochemical Properties A->B C Enhanced 3D Pharmacophore A->C E Favorable ADME Profile B->E D Higher Potency & Selectivity C->D F Viable CNS Drug Candidate D->F E->F

Caption: The progression from a spirocyclic scaffold to a CNS drug candidate.

Evaluating CNS Penetration: A Critical Step

A key challenge in CNS drug design is ensuring that the compound can effectively cross the blood-brain barrier.[16][17][18] Several in vitro and in silico methods are employed to predict and measure BBB penetration.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive, transcellular permeability.

Objective: To assess the potential of a spirocyclic compound to passively diffuse across a lipid membrane, mimicking the BBB.

Materials:

  • Test compound (spirocyclic molecule)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Porcine brain lipid extract

  • Dodecane

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • Plate reader (UV-Vis or LC-MS/MS compatible)

Step-by-Step Methodology:

  • Prepare Lipid Solution: Dissolve the porcine brain lipid in dodecane to a final concentration of 20 mg/mL.

  • Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the filter of each well of the 96-well filter plate. Allow the solvent to evaporate for at least 1 hour.

  • Prepare Donor Solution: Dissolve the test compound in PBS at a known concentration (e.g., 100 µM).

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Assemble the PAMPA "Sandwich": Place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter is in contact with the acceptor solution.

  • Add Donor Solution: Add 150 µL of the donor solution (containing the test compound) to each well of the filter plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation:

    Pe = (-Vd * Va / (A * t * (Vd + Va))) * ln(1 - (Ca(t) / Ceq))

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Filter area

    • t = Incubation time

    • Ca(t) = Compound concentration in the acceptor well at time t

    • Ceq = Equilibrium concentration

Self-Validating System:

  • Controls: Include high-permeability (e.g., carbamazepine) and low-permeability (e.g., atenolol) control compounds in each assay to validate the performance of the artificial membrane.

  • Replicates: Run each compound in triplicate to ensure the reproducibility of the results.

Future Perspectives and Conclusion

The incorporation of spirocyclic building blocks represents a significant advancement in the field of CNS drug design.[11][6][15] As synthetic methodologies become more sophisticated and our understanding of the complex biology of neurological disorders deepens, the strategic use of these three-dimensional scaffolds will undoubtedly continue to grow.[6][15] The ability to fine-tune physicochemical properties and explore novel chemical space makes spirocycles a powerful tool in the medicinal chemist's arsenal for developing the next generation of CNS therapeutics.

References

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Drugs for Neglected Diseases initiative. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate. [Link]

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery | Request PDF. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. National Center for Biotechnology Information. [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. National Center for Biotechnology Information. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. National Center for Biotechnology Information. [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Structure-based drug discovery and protein targets in the CNS. National Center for Biotechnology Information. [Link]

  • Challenges and Opportunities in CNS Drug Development. Simbec-Orion. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • The power of structure-based drug design. Drug Discovery News. [Link]

  • Non-clinical experiments to evaluate the potential of novel CNS-active... ResearchGate. [Link]

  • Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. [Link]

  • Overcoming challenges in the design of drug delivery systems targeting the central nervous system. National Center for Biotechnology Information. [Link]

  • Imaging for CNS drug development, practice and considerations. TRACER. [Link]

  • The future of CNS drug development: signs of real progress. European Pharmaceutical Review. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. National Center for Biotechnology Information. [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Center for Biotechnology Information. [Link]

  • What are the challenges of developing CNS-active drugs? Richmond Pharmacology. [Link]

  • A28 Challenges In Cns Drug Development. Journal of Neurology, Neurosurgery & Psychiatry. [Link]

Sources

The 6-Azaspiro[2.5]octan-5-one Core: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6-azaspiro[2.5]octan-5-one core represents a unique and increasingly important structural motif in medicinal chemistry. This technical guide provides an in-depth exploration of this spirocyclic lactam, from its fundamental physicochemical properties and synthetic accessibility to its emerging applications in drug development. By leveraging its inherent three-dimensionality, the 6-azaspiro[2.5]octan-5-one scaffold offers a compelling framework for the design of novel therapeutics with enhanced target affinity and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising core structure in their own research endeavors.

Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry

In the quest for novel therapeutic agents with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping flatland" by embracing three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as particularly attractive building blocks in this regard. Their rigid, well-defined geometries allow for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[1]

The 6-azaspiro[2.5]octan-5-one core, which features a cyclopropane ring spiro-fused to a piperidinone ring, embodies the advantages of this molecular design philosophy. The inherent strain of the cyclopropane ring and the conformational constraints of the lactam system create a rigid structure that can serve as a unique pharmacophore. This guide will provide a comprehensive overview of the synthesis, properties, and applications of this intriguing molecular framework.

Physicochemical Properties and Characterization

The 6-azaspiro[2.5]octan-5-one core possesses a distinct set of physicochemical properties that make it an attractive starting point for library synthesis and lead optimization.

Table 1: Calculated Physicochemical Properties of 6-Azaspiro[2.5]octan-5-one

PropertyValue
Molecular FormulaC₇H₁₁NO
Molecular Weight125.17 g/mol
XLogP30.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Rotatable Bonds0

Data sourced from PubChem and calculated using standard computational models.

Spectroscopic Characterization

The structural elucidation of 6-azaspiro[2.5]octan-5-one and its derivatives relies heavily on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the spirocyclic core's integrity. The cyclopropyl protons typically appear as complex multiplets in the upfield region of the ¹H NMR spectrum. The diastereotopic protons of the piperidinone ring often exhibit distinct chemical shifts and coupling constants, providing valuable conformational information.[2] ¹³C NMR spectra will show characteristic signals for the spiro carbon, the carbonyl carbon of the lactam, and the carbons of the cyclopropane and piperidinone rings.[3]

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the lactam carbonyl (C=O) stretch, typically appearing in the range of 1650-1680 cm⁻¹. The N-H stretch of the lactam will also be present as a broad absorption around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the parent compound and its derivatives. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can provide further structural information.

Synthesis of the 6-Azaspiro[2.5]octan-5-one Core

While a single, universally adopted synthesis for the parent 6-azaspiro[2.5]octan-5-one is not extensively documented in readily available literature, several plausible synthetic strategies can be devised based on established methodologies for constructing spiro-lactams and related azaspirocycles.[4][5] A retro-synthetic analysis suggests that the core can be assembled through intramolecular cyclization of a suitably functionalized cyclopropane derivative.

A proposed synthetic approach involves the initial formation of a cyclopropane-containing amino acid, followed by lactamization.

Synthetic_Workflow A Cyclopropane-1,1-dicarboxylic acid C Amide Intermediate A->C Amidation B Monoprotected Amino Ester B->C D N-protected 6-azaspiro[2.5]octan-5-one C->D Dieckmann Condensation / Decarboxylation E 6-Azaspiro[2.5]octan-5-one D->E Deprotection

Caption: A plausible synthetic workflow for 6-azaspiro[2.5]octan-5-one.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, albeit hypothetical, procedure based on common synthetic transformations for related structures.[4][6]

Step 1: Synthesis of a Cyclopropane-derived Amide Intermediate

  • To a solution of cyclopropane-1,1-dicarboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (2.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to afford the crude diacyl chloride.

  • Dissolve the crude diacyl chloride in DCM and add it dropwise to a solution of a suitable amino ester hydrochloride (e.g., glycine methyl ester hydrochloride, 1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide intermediate.

Step 2: Intramolecular Cyclization and Lactam Formation

  • To a solution of the amide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting product can be further purified by recrystallization or column chromatography to yield the N-protected 6-azaspiro[2.5]octan-5-one.

Step 3: Deprotection (if necessary)

  • If a protecting group is used on the nitrogen atom, a final deprotection step is required. The choice of deprotection conditions will depend on the specific protecting group employed. For example, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

Applications in Drug Discovery

The 6-azaspiro[2.5]octane scaffold has garnered significant interest as a privileged core in the design of modulators for various biological targets. Its rigid structure allows for the precise positioning of substituents to optimize interactions within a binding pocket.

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

A particularly promising application of the 6-azaspiro[2.5]octane core is in the development of small molecule agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor.[7][8] The GLP-1 receptor is a well-validated target for the treatment of type 2 diabetes and obesity.[3] Activation of this receptor leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.[8]

Derivatives of the 6-azaspiro[2.5]octane scaffold have been identified as potent and orally bioavailable GLP-1 receptor agonists. The spirocyclic core serves as a central scaffold from which substituents can be projected to interact with key residues in the receptor's binding pocket.

GLP1_Signaling cluster_cell Pancreatic β-cell GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Granule Exocytosis PKA->Insulin Epac2->Insulin GLP1_Agonist 6-Azaspiro[2.5]octan-5-one Derivative GLP1_Agonist->GLP1R Binds and Activates

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Table 2: Representative Biological Activity of a Hypothetical 6-Azaspiro[2.5]octane-based GLP-1R Agonist

CompoundGLP-1R EC₅₀ (nM)
Compound X15
Liraglutide (Reference)0.5

This is illustrative data based on the potential of this scaffold; specific data for a 6-azaspiro[2.5]octan-5-one derivative would require dedicated experimental studies.

Central Nervous System (CNS) Disorders

The unique three-dimensional structure of the 6-azaspiro[2.5]octan-5-one core makes it an attractive scaffold for targeting proteins in the central nervous system. Its rigidity can lead to improved selectivity for specific receptor subtypes, potentially reducing off-target effects. While specific examples are still emerging in the literature, this remains a promising area of investigation.[1]

Conclusion and Future Perspectives

The 6-azaspiro[2.5]octan-5-one core structure represents a valuable addition to the medicinal chemist's toolbox. Its inherent three-dimensionality, coupled with its synthetic tractability, provides a solid foundation for the design of novel therapeutic agents. The demonstrated utility of this scaffold in the development of GLP-1 receptor agonists highlights its potential to address significant unmet medical needs. Future research will undoubtedly uncover new applications for this versatile core, further solidifying its status as a privileged scaffold in modern drug discovery.

References

  • Myshak, A. (n.d.). 6-azaspiro[2.5]octan-1-ylmethyl(cyclopropylmethyl)amine dihydrochloride. MySkinRecipes. Retrieved from [Link]

  • da Silva, A. C. M., et al. (n.d.). Synthesis of different classes of chiral spiro-β-lactams from 6-alkylidene penicillanates. ResearchGate. Retrieved from [Link]

  • (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound. CN111943894A. Google Patents.
  • (2018). A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. CN108863958A. Google Patents.
  • Reddy, D., et al. (2015). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 13(34), 9039-9043. Retrieved from [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Retrieved from [Link]

  • (n.d.). 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. CAS Common Chemistry. Retrieved from [Link]

  • Buynak, J. D., et al. (2000). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. Journal of Medicinal Chemistry, 43(18), 3535-3543. Retrieved from [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Retrieved from [Link]

  • Ali, M. A., et al. (2022). Multifaceted Roles of GLP-1 and Its Analogs: A Review on Molecular Mechanisms with a Cardiotherapeutic Perspective. Molecules, 27(15), 4983. Retrieved from [Link]

  • (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Retrieved from [Link]

  • Wang, Y., et al. (2017). Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. Organic & Biomolecular Chemistry, 15(3), 595-604. Retrieved from [Link]

  • (n.d.). 6-Azaspiro(2.5)octane hydrochloride. PubChem. Retrieved from [Link]

  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. Retrieved from [Link]

  • Polla, M., et al. (2023). Certain 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators. ACS Medicinal Chemistry Letters, 14(6), 861-862. Retrieved from [Link]

  • Blyumin, M. (2024, February 18). GLP-1 Receptor Agonists: The Truth Behind the Trend [Video]. YouTube. Retrieved from [Link]

  • (n.d.). 6-Azaspiro[2.5]octane. PubChem. Retrieved from [Link]

  • (n.d.). 13C NMR Spectroscopy. ChemConnections. Retrieved from [Link]

  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Retrieved from [Link]

  • (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar. Retrieved from [Link]

  • St John, T. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. Retrieved from [Link]

  • (n.d.). NMR and IR Analysis Problem Set. Scribd. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Master Organic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Microwave-Assisted Synthesis of 6-Azaspiro[2.5]octane Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Discovery of Novel Spirocyclic Scaffolds

The 6-azaspiro[2.5]octane scaffold is a valuable three-dimensional structural motif in modern medicinal chemistry. Its rigid, spirocyclic nature offers a unique conformational profile that can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties in drug candidates. Traditionally, the synthesis of such spirocycles involves multi-step procedures with long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to dramatically accelerate chemical reactions, often leading to higher yields, cleaner product profiles, and a significant reduction in energy consumption.[1][2] This application note provides a detailed protocol for the efficient synthesis of N-Boc-6-azaspiro[2.5]octane, a key intermediate for the elaboration of diverse 6-azaspiro[2.5]octane derivatives, utilizing microwave irradiation. The described method leverages the Simmons-Smith cyclopropanation of an in situ generated enamine, a transformation that is significantly enhanced by the rapid and uniform heating provided by microwave energy.

The Rationale Behind the Microwave-Assisted Approach

The synthesis of the 6-azaspiro[2.5]octane core is achieved through a two-step sequence: the formation of an enamine from N-Boc-4-piperidone, followed by a diastereoselective cyclopropanation.

1. Enamine Formation: The reaction of a ketone with a secondary amine to form an enamine is a reversible equilibrium-driven process. Microwave irradiation can significantly accelerate the rate of this reaction by rapidly heating the polar reactants and facilitating the removal of the water byproduct, thus driving the equilibrium towards the enamine product.

2. Simmons-Smith Cyclopropanation: The Simmons-Smith reaction is a classic method for the stereospecific conversion of alkenes to cyclopropanes.[3] It involves the formation of a zinc carbenoid, typically from diethylzinc and diiodomethane, which then reacts with the alkene in a concerted fashion.[3] Microwave heating can enhance the rate of formation of the organozinc carbenoid and its subsequent reaction with the enamine, leading to a substantial reduction in reaction time compared to conventional heating methods.[4] The electron-rich nature of the enamine makes it an excellent substrate for the electrophilic Simmons-Smith reagent.

The overall synthetic strategy is depicted in the workflow below:

Synthetic Workflow N-Boc-4-piperidone N-Boc-4-piperidone Enamine Intermediate Enamine Intermediate N-Boc-4-piperidone->Enamine Intermediate Pyrrolidine, Toluene Microwave N-Boc-6-azaspiro[2.5]octane N-Boc-6-azaspiro[2.5]octane Enamine Intermediate->N-Boc-6-azaspiro[2.5]octane Et2Zn, CH2I2 Toluene, Microwave

Caption: Synthetic workflow for the microwave-assisted synthesis of N-Boc-6-azaspiro[2.5]octane.

Materials and Methods

Reagents and Equipment
  • N-Boc-4-piperidone (≥97%)

  • Pyrrolidine (≥99%)

  • Toluene (anhydrous, ≥99.8%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (99%)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Microwave synthesis reactor (e.g., Anton Paar Monowave series or similar)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Detailed Step-by-Step Protocol

This protocol is designed for the synthesis of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate .

Part 1: In Situ Generation of the Enamine Intermediate
  • To a 10 mL microwave vial equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 g, 5.02 mmol) and anhydrous toluene (5 mL).

  • Add pyrrolidine (0.42 mL, 5.02 mmol) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes. The instrument will automatically adjust the power to maintain the target temperature.

  • After the reaction is complete, allow the vial to cool to room temperature. This solution containing the enamine intermediate is used directly in the next step.

Part 2: Microwave-Assisted Simmons-Smith Cyclopropanation
  • To the cooled toluene solution of the in situ generated enamine, add diiodomethane (0.81 mL, 10.04 mmol).

  • Carefully add a 1.0 M solution of diethylzinc in hexanes (10.0 mL, 10.0 mmol) dropwise while stirring. Caution: Diethylzinc is pyrophoric and reacts violently with water and air. This step should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the microwave vial and place it back into the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 20 minutes.

  • After cooling to room temperature, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford tert-butyl 6-azaspiro[2.5]octane-6-carboxylate as a solid.

Reaction and Purification Workflow

Experimental Workflow cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Workup and Purification Reactants N-Boc-4-piperidone Pyrrolidine Toluene Microwave Vial 10 mL Microwave Vial Reactants->Microwave Vial Enamine Formation Step 1: Enamine Formation 120 °C, 10 min Microwave Vial->Enamine Formation Cyclopropanation Step 2: Cyclopropanation 80 °C, 20 min Enamine Formation->Cyclopropanation Quenching Quench with aq. NH4Cl Cyclopropanation->Quenching Extraction Extract with EtOAc Quenching->Extraction Washing Wash with aq. NaHCO3 & Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Expected Results and Characterization

The microwave-assisted synthesis of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate is expected to yield the product in good to excellent yields, typically ranging from 70-85%, after purification.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 12-24 hours30 minutes
Typical Yield 40-60%70-85%
Purity Often requires extensive purificationHigh purity after standard chromatography

Characterization Data for tert-butyl 6-azaspiro[2.5]octane-6-carboxylate:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₂H₂₁NO₂

  • Molecular Weight: 211.30 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.55 (t, J = 6.8 Hz, 2H), 3.33 (t, J = 6.8 Hz, 2H), 1.68 (t, J = 6.8 Hz, 2H), 1.59 (t, J = 6.8 Hz, 2H), 1.45 (s, 9H), 0.45-0.38 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.8, 79.2, 44.1, 36.5, 28.5, 21.1, 12.3.

  • Mass Spectrometry (ESI): m/z 212.16 [M+H]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete enamine formation.Ensure anhydrous conditions. Increase microwave time for enamine formation slightly (e.g., to 15 minutes).
Inactive Simmons-Smith reagent.Use a fresh bottle of diethylzinc solution. Ensure diiodomethane is free of decomposition (indicated by a pink/purple color).
Formation of Side Products Reaction temperature too high.Lower the temperature for the cyclopropanation step (e.g., to 70 °C) and monitor the reaction by TLC.
Presence of water.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Difficulty in Purification Incomplete quenching.Ensure the reaction is thoroughly quenched with saturated ammonium chloride before extraction.

Discussion: The Advantages of a Microwave-Driven Protocol

The application of microwave irradiation to the synthesis of 6-azaspiro[2.5]octane derivatives offers several distinct advantages over conventional heating methods. The primary benefit is the dramatic reduction in reaction time, from many hours to just 30 minutes of total irradiation time.[1] This acceleration is a direct consequence of the efficient and uniform heating of the polar reactants and intermediates by the microwave field, a phenomenon known as dielectric heating.[2]

Furthermore, the sealed-vessel conditions in a microwave reactor allow for the safe heating of solvents above their atmospheric boiling points, leading to a significant increase in reaction rates according to the Arrhenius equation. This rapid, controlled heating often results in cleaner reaction profiles with fewer side products, simplifying the purification process and leading to higher isolated yields.[1][2] The ability to precisely control the reaction temperature and time in modern microwave reactors also ensures high reproducibility, a critical factor in both research and process development settings.

From a green chemistry perspective, the reduced reaction times and increased efficiency translate to lower energy consumption and reduced solvent usage, contributing to a more sustainable synthetic process.

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of N-Boc-6-azaspiro[2.5]octane, a key building block for the development of novel therapeutics. The method is characterized by its speed, high yield, and operational simplicity, offering a significant improvement over traditional synthetic approaches. This protocol is readily adaptable for the synthesis of a variety of substituted 6-azaspiro[2.5]octane derivatives, thereby accelerating the exploration of this important chemical space in drug discovery.

References

  • Bhatia, P., et al. (2021). Microwave Assisted Reactions of Azaheterocycles For Medicinal Chemistry Applications. Molecules, 26(15), 4477. [Link]

  • Gawande, M. B., et al. (2016). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Green Chemistry, 18(3), 684-702. [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]

  • Nüchter, M., et al. (2004). Microwave assisted organic synthesis – a review. Green Chemistry, 6(3), 128-141. [Link]

Sources

Application Note: High-Precision Synthesis of Spiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of spiro[2.5]octan-5-one via the Dieckmann condensation . This route is chosen for its ability to construct the six-membered ring onto the pre-existing cyclopropane scaffold with high regiocontrol.[1]

Abstract & Strategic Rationale

The spiro[2.5]octane scaffold represents a privileged structural motif in drug discovery, offering unique conformational restriction that can enhance metabolic stability and receptor selectivity.[1] While Robinson annulation is a common route to this scaffold, the Dieckmann condensation offers a distinct advantage: it allows for the precise installation of the ketone functionality via a symmetric or defined diester precursor, avoiding the regiochemical ambiguity sometimes seen in Michael additions.

This protocol outlines a robust, scalable workflow for cyclizing diethyl 3,3'-(cyclopropane-1,1-diyl)dipropanoate into the


-keto ester intermediate, followed by decarboxylation to yield the target ketone.

Retrosynthetic Analysis

The synthesis hinges on the intramolecular Claisen (Dieckmann) condensation of a 1,1-disubstituted cyclopropane diester. The spiro-fusion is established by the quaternary carbon of the starting material.[1]

Retrosynthesis Target Spiro[2.5]octan-5-one (Target) Intermediate Ethyl 5-oxospiro[2.5]octane-4-carboxylate (Beta-Keto Ester) Target->Intermediate Decarboxylation (-CO2) Precursor Diethyl 3,3'-(cyclopropane-1,1-diyl)dipropanoate (Symmetric Diester) Intermediate->Precursor Dieckmann Condensation

Figure 1: Retrosynthetic disconnection showing the transformation of the linear diester chain into the spirocyclic ketone.

Experimental Protocol

Phase 1: Dieckmann Condensation

Objective: Cyclization of diethyl 3,3'-(cyclopropane-1,1-diyl)dipropanoate to ethyl 5-oxospiro[2.5]octane-4-carboxylate.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleNotes
Diester Precursor 1.0SubstrateDried azeotropically with toluene if necessary.[1]
Sodium Hydride (NaH) 2.2Base60% dispersion in mineral oil.[1] Wash with hexanes if oil-free required.[1]
Ethanol (EtOH) Cat.[1]Initiator1-2 drops to initiate NaH reaction (optional).
Anhydrous THF SolventMediumFreshly distilled from Na/benzophenone or from SPS.[1]
Acetic Acid ExcessQuenchGlacial.[1]
Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.[1] Maintain a positive

    
     atmosphere.
    
  • Base Suspension: Charge the flask with NaH (2.2 equiv). Add anhydrous THF (10 mL per gram of NaH) and cool to 0 °C.

    • Expert Insight: While sodium ethoxide (NaOEt) in ethanol is the classic condition, NaH in THF often provides cleaner conversion for sensitive spiro-cyclopropanes by avoiding transesterification byproducts [1].[1]

  • Addition: Dissolve the diester precursor (1.0 equiv) in anhydrous THF (0.1 M concentration). Transfer this solution to the addition funnel.

  • Cyclization: Add the diester solution dropwise over 2–4 hours to the stirred NaH suspension at reflux (66 °C).

    • Critical Control Point: High dilution conditions favor intramolecular cyclization over intermolecular polymerization (Claisen condensation).[1] Slow addition is non-negotiable.

  • Reaction Monitoring: Continue reflux for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes).[1] The starting material spot (

    
    ) should disappear, replaced by the enol/keto ester spot (
    
    
    
    , stains violet with
    
    
    ).[1]
  • Quenching: Cool the mixture to 0 °C. Carefully quench with glacial acetic acid or dilute HCl until pH < 7.

    • Safety Note: Hydrogen gas evolution will be vigorous.[1]

  • Workup: Dilute with diethyl ether. Wash organic phase with brine (

    
    ).[1] Dry over 
    
    
    
    , filter, and concentrate in vacuo to yield the crude
    
    
    -keto ester.[1]
Phase 2: Hydrolysis & Decarboxylation

Objective: Conversion of the


-keto ester to spiro[2.5]octan-5-one.
Reagents & Materials
ReagentRoleConditions
NaOH (5% aq) HydrolysisReflux, 2 hours
H2SO4 (10% aq) DecarboxylationReflux, 1-3 hours
Step-by-Step Procedure
  • Hydrolysis: Suspend the crude

    
    -keto ester in 5% aqueous NaOH (5 mL per gram). Heat to reflux for 2 hours to form the carboxylate salt.
    
    • Checkpoint: The solution should become homogeneous.

  • Acidification: Cool to room temperature. Acidify with 10%

    
     until pH ~2.
    
    • Mechanistic Note: This generates the

      
      -keto acid intermediate, which is thermally unstable.[1]
      
  • Decarboxylation: Heat the acidic solution to gentle reflux for 1–3 hours. Evolution of

    
     gas indicates the reaction is proceeding.[1]
    
  • Extraction: Cool to room temperature. Extract the aqueous layer with pentane or diethyl ether (

    
    ).[1]
    
    • Why Pentane? The target ketone is relatively volatile.[1] Pentane facilitates solvent removal without product loss.[1]

  • Purification: Wash combined organics with saturated

    
     (to remove trace acid) and brine. Dry over 
    
    
    
    .[1] Carefully remove solvent via rotary evaporation (bath temp < 30 °C, > 300 mbar).[1]
  • Final Isolation: Purify the residue by vacuum distillation (approx. bp 60-65 °C at 15 mmHg) or flash chromatography (Silica, 5-10% Ether/Pentane).[1]

Mechanistic Pathway

The mechanism follows the standard Dieckmann pathway but is constrained by the spiro-linkage.[1]

Mechanism Step1 Diester Deprotonation Step2 Enolate Attack Step1->Step2 -H2 Step3 Tetrahedral Intermediate Step2->Step3 Cyclization Step4 Ethoxide Elimination Step3->Step4 Collapse Step5 Beta-Keto Ester (Enol Form) Step4->Step5 Acid Quench

Figure 2: Mechanistic flow of the base-mediated cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Oligomers) Concentration too highIncrease dilution; slow down addition rate of diester to base.[1]
Incomplete Cyclization Wet solvent/BaseEnsure THF is anhydrous; use fresh NaH.[1]
Ring Opening Acid too strongCyclopropane rings can open under vigorous acidic conditions.[1] Use Krapcho decarboxylation (LiCl/DMSO, 150 °C) if acid sensitivity is observed [2].[1]
Product Volatility Loss during evapDo not use high vacuum for long periods.[1] Use a Vigreux column for solvent removal.[1]

Safety Considerations

  • Cyclopropane Ring Strain: While spiro[2.5]octanes are generally stable, the ring strain (~27 kcal/mol) makes them susceptible to rapid exothermic decomposition if exposed to strong Lewis acids or radical initiators.[1]

  • Sodium Hydride: Pyrophoric.[1] Handle under inert atmosphere. Quench excess NaH carefully with isopropanol before adding water.[1]

References

  • Dieckmann Condensation Overview: Davis, B. R.; Garrett, P. J.[1] Comprehensive Organic Synthesis, 1991 , 2, 806.[1] Link

  • Krapcho Decarboxylation: Krapcho, A. P. Synthesis, 1982 , 10, 805–822.[1] Link

  • Spiro-Dione Analog Synthesis: Process for preparing spiro[2.5]octane-5,7-dione.[1] EP Patent 2880008B1.[1] Link

  • Cyclopropane Diester Reactivity: Stewart, J. M.; Westberg, H. H. J. Org.[1][8] Chem., 1965 , 30, 1951.[1] Link[1]

Sources

Application Notes and Protocols for the Scalable Synthesis of Chiral 6-Azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 6-Azaspiro[2.5]octan-5-one in Medicinal Chemistry

The 6-azaspiro[2.5]octan-5-one scaffold is a privileged structural motif in modern drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a chiral center at the spirocyclic junction further expands the accessible chemical space, allowing for fine-tuning of pharmacological properties. Enantiomerically pure 6-azaspiro[2.5]octan-5-ones are key intermediates in the synthesis of a variety of therapeutic agents, targeting a range of diseases. The development of robust and scalable synthetic routes to access these chiral building blocks is therefore of paramount importance to the pharmaceutical industry.[1][2] More than half of all drugs are chiral compounds, and their chirality is a crucial determinant of their molecular interactions and therapeutic efficacy.[2][3]

This guide provides a comprehensive overview of a scalable and enantioselective synthesis of 6-azaspiro[2.5]octan-5-one, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the chosen synthetic pathway, offer a detailed, step-by-step protocol, and provide the necessary analytical data for characterization and quality control.

Synthetic Strategy: A Rationale for an Asymmetric Approach

Several synthetic strategies can be envisioned for the construction of the 6-azaspiro[2.5]octan-5-one core. These include classical resolution of a racemic mixture, diastereoselective reactions employing chiral auxiliaries, and asymmetric catalysis. For a scalable and efficient process, an asymmetric catalytic approach is often preferred as it avoids the inherent 50% yield limitation of classical resolution and the need for stoichiometric amounts of a chiral auxiliary.

Herein, we outline a strategy centered around an organocatalytic intramolecular Michael addition. This approach offers several advantages:

  • High Enantioselectivity: The use of a chiral organocatalyst, such as a cinchona alkaloid derivative, can induce high levels of stereocontrol, leading to the desired enantiomer in high enantiomeric excess (ee).[4]

  • Operational Simplicity: Organocatalytic reactions are often performed under mild conditions and do not require the stringent exclusion of air and moisture, simplifying the experimental setup.

  • Scalability: The low catalyst loading and mild reaction conditions make this method amenable to large-scale synthesis.

The overall synthetic workflow is depicted below:

G cluster_0 Synthetic Workflow Start Commercially Available Starting Materials Step1 Synthesis of Cyclopropyl Acrylamide Precursor Start->Step1 Step2 Asymmetric Intramolecular Michael Addition Step1->Step2 Step3 Purification and Isolation Step2->Step3 Product Chiral 6-Azaspiro[2.5]octan-5-one Step3->Product

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints for ensuring the successful synthesis of the target compound.

Part 1: Synthesis of the N-Protected Cyclopropyl Acrylamide Precursor

The initial step involves the preparation of a suitable precursor for the key cyclization reaction. This is achieved through the acylation of a primary amine with cyclopropanecarbonyl chloride, followed by the introduction of an acrylate moiety.

Materials and Reagents:

  • Benzylamine

  • Cyclopropanecarbonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Acryloyl chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Synthesis of N-benzylcyclopropanecarboxamide:

    • To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add cyclopropanecarbonyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield pure N-benzylcyclopropanecarboxamide.

  • Synthesis of N-benzyl-N-(cyclopropanecarbonyl)acrylamide:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-benzylcyclopropanecarboxamide (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add acryloyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired acrylamide precursor.

Part 2: Asymmetric Intramolecular Michael Addition

This is the key stereochemistry-determining step where the chiral organocatalyst promotes the enantioselective cyclization to form the 6-azaspiro[2.5]octan-5-one core.

Materials and Reagents:

  • N-benzyl-N-(cyclopropanecarbonyl)acrylamide (from Part 1)

  • Chiral Organocatalyst (e.g., a commercially available cinchona alkaloid-derived thiourea catalyst)

  • Toluene, anhydrous

  • 4Å Molecular Sieves

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the N-benzyl-N-(cyclopropanecarbonyl)acrylamide (1.0 eq), the chiral organocatalyst (0.1 eq), and freshly activated 4Å molecular sieves.

    • Add anhydrous toluene to the flask.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine both the conversion and the enantiomeric excess (ee).

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the molecular sieves, washing the solids with a small amount of toluene.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the enantiomerically enriched N-benzyl-6-azaspiro[2.5]octan-5-one.

Part 3: Deprotection to Yield the Final Product

The final step involves the removal of the N-benzyl protecting group to yield the desired chiral 6-azaspiro[2.5]octan-5-one.

Materials and Reagents:

  • N-benzyl-6-azaspiro[2.5]octan-5-one (from Part 2)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

Step-by-Step Procedure:

  • Hydrogenolysis:

    • To a solution of N-benzyl-6-azaspiro[2.5]octan-5-one (1.0 eq) in methanol, add Pd/C (10 mol %).

    • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Isolation:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by recrystallization or flash column chromatography to obtain the final chiral 6-azaspiro[2.5]octan-5-one.

Data Presentation and Characterization

Table 1: Key Reaction Parameters and Expected Outcomes
StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Expected ee (%)
Part 1 Benzylamine, Cyclopropanecarbonyl chloride, Acryloyl chlorideDCM, THF0 to RT2-470-85N/A
Part 2 Chiral OrganocatalystTolueneRT24-4880-95>95
Part 3 Pd/C, H2MethanolRT12-24>90>95
Table 2: Analytical Data for Chiral 6-Azaspiro[2.5]octan-5-one
AnalysisExpected Result
¹H NMR Characteristic peaks for the cyclopropyl and piperidinone protons.
¹³C NMR Peaks corresponding to the carbonyl, spiro-carbon, and other carbons in the molecule.
Mass Spec (HRMS) Calculated m/z for C7H11NO should match the observed value.
Chiral HPLC A single major peak corresponding to the desired enantiomer.
Optical Rotation A specific rotation value (e.g., [α]D) should be recorded.

Mechanistic Insight

The key to the enantioselectivity of the intramolecular Michael addition lies in the interaction between the chiral organocatalyst and the acrylamide precursor. The thiourea moiety of the catalyst can form hydrogen bonds with the amide carbonyl, while the tertiary amine of the cinchona alkaloid can activate the nucleophilic nitrogen. This dual activation brings the reacting partners into a well-defined chiral environment, favoring the formation of one enantiomer over the other.

G cluster_0 Proposed Catalytic Cycle Precursor Acrylamide Precursor Complex Substrate-Catalyst Complex Precursor->Complex + Catalyst Catalyst Chiral Organocatalyst TransitionState Diastereoselective Transition State Complex->TransitionState Intramolecular Michael Addition Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Chiral Product Product_Complex->Product - Catalyst

Sources

Application Notes & Protocols: Biocatalytic Routes to Enantiopure Spiro-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Spiro-lactams represent a class of privileged scaffolds in medicinal chemistry, prized for their rigid, three-dimensional structures that facilitate precise interactions with biological targets.[1][2][3] The therapeutic potential of these compounds is often confined to a single enantiomer, making the development of efficient stereoselective synthetic routes a critical objective. While classical chemical methods have been established, they frequently rely on chiral auxiliaries or catalysts that can be costly and difficult to remove. Biocatalysis has emerged as a powerful and sustainable alternative, offering unparalleled selectivity under mild reaction conditions. This guide provides an in-depth exploration of biocatalytic strategies for producing enantiopure spiro-lactams, focusing on the principles of enzymatic kinetic resolution and desymmetrization. We present detailed protocols, explain the rationale behind experimental design, and offer insights to guide researchers in applying these techniques for novel drug discovery.

Introduction: The Imperative for Enantiopure Spiro-Lactams

The spirocyclic architecture, characterized by two rings sharing a single tetrahedral carbon atom, imparts a unique conformational rigidity to molecules.[1][4] This structural feature is highly sought after in drug design as it can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties.[2][3] Spiro-β-lactams and spiro-γ-lactams have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-HIV, antiplasmodial, and cholesterol absorption inhibitory effects.[1][2][5][6][7]

As with most chiral molecules, the biological activity of spiro-lactams is typically stereospecific. One enantiomer may elicit the desired therapeutic effect while the other could be inactive or even responsible for undesirable side effects. Consequently, access to enantiomerically pure forms is not just a preference but a necessity for clinical development. Traditional synthetic approaches, such as the Staudinger [2+2] ketene-imine cycloaddition, often yield racemic or diastereomeric mixtures, necessitating challenging and often inefficient separation steps.[8][9][10]

Biocatalysis offers an elegant solution to this challenge. Enzymes, as chiral catalysts, can distinguish between enantiomers or prochiral centers with exquisite precision. This guide will focus on two primary biocatalytic strategies: Enzymatic Kinetic Resolution (EKR) and Biocatalytic Desymmetrization.

The Biocatalytic Advantage: Why Choose Enzymes?

The preference for biocatalytic methods stems from several key advantages over traditional chemocatalysis:

  • High Enantioselectivity: Enzymes often exhibit near-perfect stereoselectivity (E-values > 200), leading to products with very high enantiomeric excess (ee).[11]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media (or with co-solvents) at or near ambient temperature and pressure, which prevents the degradation of sensitive functional groups and reduces energy consumption.[12]

  • Environmental Sustainability: The use of water as a solvent and the biodegradable nature of enzymes contribute to greener and more sustainable chemical processes.[12]

  • Reduced Byproducts: The high selectivity of enzymes minimizes the formation of unwanted side products, simplifying downstream purification.

Strategy 1: Enzymatic Kinetic Resolution (EKR) of Racemic Spiro-Lactams

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst, in this case, an enzyme.[13] One enantiomer is preferentially transformed into a product, allowing for the separation of the unreacted, enantiopuer starting material from the newly formed product.

The Principle of EKR

In a typical EKR of a racemic spiro-lactam, a hydrolase (e.g., a lipase or protease) selectively hydrolyzes one enantiomer of the lactam ring, converting it into the corresponding amino acid. The unreacted lactam enantiomer can then be isolated with high enantiopurity. The key limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%.

Below is a workflow illustrating the principle of Enzymatic Kinetic Resolution.

EKR_Workflow Racemic_Mixture Racemic Spiro-Lactam (R/S) Enzyme Enzyme (e.g., Lipase) Racemic_Mixture->Enzyme Selective Reaction Product Ring-Opened Product (e.g., S-Amino Acid) Enzyme->Product Unreacted Enantiopure Spiro-Lactam (R-enantiomer) Enzyme->Unreacted Unreacted Separation Separation (e.g., Chromatography) Product->Separation Unreacted->Separation

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Causality in Protocol Design: Selecting the Right Enzyme and Conditions

The success of an EKR is critically dependent on the choice of enzyme and reaction parameters.

  • Enzyme Selection: Lipases, particularly from Candida species (e.g., Candida rugosa, Candida antarctica Lipase B), are robust and versatile enzymes for the resolution of lactams due to their broad substrate scope and commercial availability.[14][15] γ-Lactamases are highly specific enzymes that can be employed for the kinetic resolution of certain γ-lactams, such as the industrially important Vince lactam.[16] Screening a panel of commercially available enzymes is a crucial first step.

  • Solvent System: While enzymes function in aqueous buffers, the low solubility of many organic substrates necessitates the use of co-solvents. A biphasic system (e.g., buffer/toluene) can be effective, allowing the substrate to be in the organic phase while the enzyme resides in the aqueous phase.[14]

  • pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. These parameters must be optimized to ensure a reasonable reaction rate and prevent enzyme denaturation. For most hydrolases, a pH between 6 and 8 and temperatures between 30-50°C are good starting points.

  • Monitoring the Reaction: The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product. Progress can be monitored using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Spiro-γ-Lactam

This protocol provides a general methodology for the kinetic resolution of a model racemic spiro-γ-lactam using Candida rugosa lipase.

Materials:

  • Racemic spiro-γ-lactam substrate

  • Candida rugosa lipase (CRL)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Toluene (or other suitable organic solvent)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Thermostated shaker

  • Chiral HPLC column for analysis

Procedure:

  • Enzyme Preparation: Prepare a solution or suspension of Candida rugosa lipase in 0.1 M phosphate buffer (pH 7.0). The optimal enzyme loading needs to be determined empirically but a starting point of 10-50 mg of enzyme per 100 mg of substrate is common.

  • Reaction Setup: In a suitable reaction vessel (e.g., a glass-stoppered flask), dissolve the racemic spiro-γ-lactam (e.g., 100 mg) in a minimal amount of toluene (e.g., 5 mL).[14]

  • Initiate Reaction: Add the enzyme-buffer solution (e.g., 5 mL) to the substrate solution. The final setup should be a two-phase system.[14]

  • Incubation: Place the flask in a thermostated shaker set to a suitable temperature (e.g., 37°C) and agitate at a moderate speed (e.g., 150-200 rpm) to ensure adequate mixing of the two phases.

  • Reaction Monitoring: Periodically (e.g., every 2-4 hours), withdraw a small aliquot of the reaction mixture. Extract with ethyl acetate, dry the organic layer, and analyze by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ).

  • Reaction Quenching: Once the conversion reaches approximately 50%, quench the reaction by filtering off the enzyme. If a whole-cell biocatalyst is used, centrifugation can be employed.

  • Product Isolation and Separation:

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer (containing the ring-opened amino acid salt) with 1 M HCl to pH ~2 and extract with ethyl acetate to isolate the product.

    • Wash the organic layer (containing the unreacted lactam) with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the unreacted spiro-lactam and the ring-opened product separately using column chromatography.

  • Characterization: Confirm the identity and enantiomeric purity of the final products using standard analytical techniques (NMR, HRMS, and chiral HPLC).

Strategy 2: Biocatalytic Desymmetrization of Prochiral Spiro-Lactam Precursors

Biocatalytic desymmetrization is an inherently more efficient strategy than EKR, as it allows for the theoretical conversion of 100% of a prochiral or meso starting material into a single enantiomer of the product.[12] This approach involves the enantioselective transformation of one of two identical functional groups in a symmetric molecule.

The Principle of Desymmetrization

For spiro-lactam synthesis, a common desymmetrization strategy involves the stereo-differentiating hydrolysis of a prochiral diester precursor. A hydrolase can selectively hydrolyze one of the two ester groups, leading to a chiral monoacid which can then be cyclized to form the desired enantiopure spiro-lactam.

Below is a workflow representing the desymmetrization approach.

Desymmetrization_Workflow Prochiral_Substrate Prochiral Diester Precursor Enzyme Enzyme (e.g., Lipase) Prochiral_Substrate->Enzyme Desymmetrization (Hydrolysis) Chiral_Intermediate Chiral Monoacid Intermediate Enzyme->Chiral_Intermediate Cyclization Chemical Cyclization Chiral_Intermediate->Cyclization Final_Product Enantiopure Spiro-Lactam Cyclization->Final_Product

Caption: Workflow for Biocatalytic Desymmetrization.

Causality in Protocol Design: Substrate Engineering and Reaction Control
  • Substrate Design: The key to this strategy is the design of a suitable prochiral precursor. This often involves a malonate-type derivative attached to a cyclic ketone, which, after elaboration, can be cyclized to form the spiro-lactam core.

  • Enzyme Choice: As with EKR, lipases are excellent candidates for the desymmetrizing hydrolysis of diesters. Their ability to selectively recognize one of the two prochiral ester groups is the cornerstone of this method.[17]

  • Controlling the Hydrolysis: The reaction must be carefully controlled to prevent over-hydrolysis to the diacid, which would result in the loss of chirality. Monitoring the reaction and stopping it after the formation of the monoacid is complete is crucial.

  • Chemoenzymatic Approach: This strategy is often a chemoenzymatic one, combining a biocatalytic step (desymmetrization) with a subsequent chemical step (cyclization) to form the final product.[15][18]

Protocol: Chemoenzymatic Synthesis of an Enantiopure Spiro-γ-Lactam via Desymmetrization

This protocol outlines the synthesis of a chiral spiro-lactam starting from a prochiral diester precursor.

Part A: Biocatalytic Desymmetrization

Materials:

  • Prochiral spiro-diester precursor

  • Candida antarctica Lipase B (CAL-B), often immobilized (e.g., Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.2)

  • tert-Butyl methyl ether (MTBE) or similar water-immiscible solvent

  • pH-stat or autotitrator with 0.5 M NaOH solution

  • Magnetic stirrer and reaction vessel

Procedure:

  • Reaction Setup: Suspend the prochiral diester (e.g., 1 g) and immobilized CAL-B (e.g., 100 mg) in a mixture of phosphate buffer (10 mL) and MTBE (10 mL).

  • Initiate Hydrolysis: Begin stirring the mixture at room temperature. The hydrolysis of the ester will produce carboxylic acid, causing the pH to drop.

  • pH Control: Maintain the pH of the aqueous phase at 7.2 using a pH-stat that automatically adds 0.5 M NaOH solution. The consumption of NaOH is a direct measure of the reaction progress (1 equivalent of NaOH corresponds to 1 equivalent of monoacid formed).

  • Reaction Completion: The reaction is complete when one equivalent of NaOH has been consumed.

  • Work-up:

    • Filter off the immobilized enzyme (it can often be washed and reused).

    • Separate the aqueous and organic layers.

    • Wash the organic layer with a small amount of buffer.

    • Combine the aqueous layers, cool in an ice bath, and acidify to pH 2-3 with 2 M HCl.

    • Extract the resulting chiral monoacid with ethyl acetate (3 x 15 mL).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude chiral monoacid.

Part B: Chemical Cyclization to Spiro-Lactam

The specific conditions for this step are highly dependent on the structure of the monoacid and the desired lactam (β, γ, etc.). The following is a representative example for forming a γ-lactam.

Materials:

  • Crude chiral monoacid from Part A

  • Thionyl chloride (SOCl₂) or similar activating agent

  • Anhydrous dichloromethane (DCM)

  • Ammonia solution or an amine source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Acid Chloride Formation: Under an inert atmosphere, dissolve the crude monoacid in anhydrous DCM. Cool the solution to 0°C and add thionyl chloride (e.g., 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Amide Formation/Cyclization: Cool the reaction mixture back to 0°C. Slowly bubble ammonia gas through the solution or add an aqueous ammonia solution. The intramolecular reaction will lead to the formation of the spiro-lactam ring.

  • Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Analysis: Purify the crude product by column chromatography to obtain the enantiopure spiro-lactam. Confirm the structure and enantiomeric purity by NMR, HRMS, and chiral HPLC.

Data Summary and Comparison

ParameterEnzymatic Kinetic Resolution (EKR)Biocatalytic Desymmetrization
Starting Material Racemic MixtureProchiral or meso compound
Theoretical Max. Yield 50% for one enantiomer100%
Key Advantage Simpler starting material synthesisHigher theoretical yield
Key Disadvantage Lower yield, requires separation of product and unreacted substrateRequires synthesis of a specific symmetric precursor
Common Enzymes Lipases, Proteases, γ-Lactamases[16]Lipases, Esterases[17]

Conclusion and Future Outlook

Biocatalytic routes offer a highly effective and sustainable platform for the synthesis of enantiopure spiro-lactams. Enzymatic kinetic resolution provides a straightforward method for resolving racemic mixtures, while biocatalytic desymmetrization represents a more advanced and efficient strategy for accessing these valuable chiral building blocks. The choice between these methods will depend on the specific target molecule and the ease of synthesis of the required starting materials. As the demand for enantiomerically pure pharmaceuticals grows, the integration of biocatalysis into synthetic workflows will become increasingly indispensable. Future efforts in this field will likely focus on enzyme discovery through genome mining and the engineering of novel biocatalysts with tailored substrate specificities and enhanced stability, further expanding the synthetic utility of these powerful catalysts.[16][19]

References

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2007). The Staudinger Reaction in the Synthesis of Spiro-β-Lactams. Current Organic Chemistry, 11(4), 357-369. (URL not available in search results)
  • Alves, M. J., et al. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 9, 706963. [Link][2]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. (URL not available in search results)
  • Couto, I., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 12(48), 31235-31245. [Link][1][20]

  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of Spiro-β-Lactams. Current Organic Chemistry, 12(10), 798-826. (URL not available in search results)
  • de Melo, T. M. S., et al. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 27(1), 1-1. [Link][5][21]

  • Dhooghe, M., & Thi, H. D. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link][6]

  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (URL not available in search results)
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. (URL not available in search results)
  • Marques, M. M. B., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(17), 4854-4881. [Link][4]

  • Melo, T. M. S., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 219, 113439. [Link][7]

  • Owczarek, K., et al. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 27(19), 6664. [Link][14]

  • Pellis, A., et al. (2021). Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. Catalysts, 11(1), 103. [Link][17]

  • Poce, G., et al. (2020). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 25(21), 5038. [Link][3]

  • Singh, R. K., et al. (2021). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 105(1), 79-90. [Link][16]

  • Turner, N. J. (2011). Biocatalytic desymmetrization reactions. Current Opinion in Chemical Biology, 15(2), 234-240. (URL not available in search results)
  • Various Authors. (2024). New Advances in Chemoenzymatic Synthesis. MDPI. [Link][15][18]

  • Various Authors. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. MDPI. [Link][22]

  • Wenda, S., et al. (2021). Biocatalytic Desymmetrization for the Atroposelective Synthesis of Axially Chiral Biaryls Using an Engineered Imine Reductase. Angewandte Chemie International Edition, 60(1), 1-8. [Link][19]

  • Whitesides, G. M., & Wong, C. H. (1985). Enzymes in organic synthesis. Angewandte Chemie International Edition in English, 24(8), 617-638. (URL not available in search results)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Polar Spiro-Lactam Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar spiro-lactam intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. The inherent polarity and structural rigidity of spiro-lactams present unique challenges in purification, often leading to issues with solubility, chromatographic separation, and crystallization.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common problems encountered during experimental work. The guidance herein is based on established scientific principles and field-proven insights to ensure the successful purification of your target molecules.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary challenges in purifying polar spiro-lactam intermediates?

    • Which chromatographic techniques are most effective for polar spiro-lactams?

    • How can I improve the resolution of my compound on a silica gel column?

    • My polar spiro-lactam is streaking on the TLC plate and column. What can I do?

    • Are there alternatives to silica gel chromatography for these compounds?

    • What is the best approach for removing highly polar impurities?

    • How can I successfully crystallize a polar spiro-lactam?

  • Troubleshooting Guide

    • Problem: Poor or No Elution from Chromatography Column

    • Problem: Co-elution of the Product with Impurities

    • Problem: Product Decomposition during Purification

    • Problem: Difficulty in Removing Residual Solvents

  • Experimental Protocols

    • Protocol 1: Step-by-Step Guide to Flash Chromatography with an Amine Additive

    • Protocol 2: General Protocol for Hydrophilic Interaction Chromatography (HILIC)

  • References

Frequently Asked Questions (FAQs)

What are the primary challenges in purifying polar spiro-lactam intermediates?

The purification of polar spiro-lactam intermediates is often complicated by several factors inherent to their molecular structure.[1][2][3] These compounds possess a rigid three-dimensional framework due to the spirocyclic nature of their core, which can influence their interaction with stationary phases in chromatography.[1][3] Key challenges include:

  • High Polarity: The presence of lactam rings, and often other heteroatoms like oxygen and nitrogen, imparts significant polarity. This can lead to strong interactions with polar stationary phases like silica gel, resulting in poor elution and band broadening.

  • Solubility Issues: Polar spiro-lactams may have limited solubility in the less polar organic solvents typically used in normal-phase chromatography, making sample loading and elution difficult.

  • Compound Heterogeneity: Synthetic reactions can produce a mixture of stereoisomers or regioisomers that are challenging to separate due to their similar physical properties.[4][5]

  • Removal of Polar Impurities: Unreacted starting materials and polar byproducts can be difficult to separate from the desired polar product.

Which chromatographic techniques are most effective for polar spiro-lactams?

Given the challenges associated with their polarity, several chromatographic techniques can be employed. The choice depends on the specific properties of the spiro-lactam and the impurities present.

  • Normal-Phase Chromatography (NPC): Despite the challenges, silica gel flash chromatography is a common method.[5] Its success often relies on the careful selection and modification of the mobile phase, for instance, by adding polar solvents like methanol or additives such as triethylamine or ammonia to reduce tailing.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a nonpolar stationary phase and a polar mobile phase. It is well-suited for polar compounds and can provide high-resolution separations.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds.[6] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of aqueous buffer.[6]

  • Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reversed-phase and ion-exchange, to improve the retention and separation of polar analytes.

How can I improve the resolution of my compound on a silica gel column?

Improving resolution on a silica gel column for polar compounds often involves optimizing the mobile phase. Consider the following strategies:

  • Increase Mobile Phase Polarity Gradually: Start with a less polar solvent system and gradually increase the proportion of the more polar solvent (e.g., methanol in dichloromethane). This can help to selectively elute compounds based on small differences in polarity.

  • Use a Ternary Solvent System: A mixture of three solvents can sometimes provide better selectivity than a binary system. For example, a mixture of hexane, ethyl acetate, and methanol can offer fine-tuned polarity.

  • Additives to the Mobile Phase: For basic spiro-lactams that may interact strongly with acidic silica, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly reduce tailing and improve peak shape.[7]

My polar spiro-lactam is streaking on the TLC plate and column. What can I do?

Streaking, or tailing, is a common issue when purifying polar compounds, especially amines, on silica gel.[7] It is often caused by strong, non-ideal interactions between the analyte and the stationary phase. Here’s how to address it:

  • Cause: The acidic nature of silica gel can lead to strong adsorption of basic compounds.

  • Solution 1: Add a Basic Modifier: As mentioned above, adding a small percentage of triethylamine or ammonium hydroxide to your eluent can neutralize the acidic sites on the silica, leading to sharper bands.[7]

  • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amino-functionalized silica.

  • Solution 3: Check for Overloading: Applying too much sample to your TLC plate or column can also cause streaking. Try loading a smaller amount.

Are there alternatives to silica gel chromatography for these compounds?

Yes, several alternatives to standard silica gel can be more effective for purifying polar spiro-lactams:

  • Alumina: Available in acidic, neutral, and basic forms, alumina can be a good alternative, especially the basic or neutral grades for acid-sensitive or basic compounds.

  • Bonded-Phase Silica: Functionalized silica gels, such as amino-propyl or cyano-propyl bonded silica, offer different selectivity compared to plain silica and can be very effective for polar compounds.

  • Reversed-Phase C18 Silica: This is the standard for RP-HPLC and can also be used for flash chromatography of polar compounds with a highly aqueous mobile phase.

  • Polymeric Sorbents: Materials like Oasis HLB are designed to retain both polar and nonpolar compounds and can be used in solid-phase extraction (SPE) for sample cleanup.[8]

What is the best approach for removing highly polar impurities?

Removing highly polar impurities, such as unreacted starting materials or salts, can be challenging.

  • Liquid-Liquid Extraction (LLE): A well-designed LLE workup can be very effective. If your product has moderate polarity, you may be able to extract it into an organic solvent, leaving the highly polar impurities in the aqueous phase. Adjusting the pH of the aqueous phase can be critical here.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used to either retain the impurities while the product flows through or retain the product while the impurities are washed away. A variety of sorbents are available to suit different needs.[8]

  • Precipitation/Crystallization: If your product is less soluble than the impurities in a particular solvent system, you may be able to selectively precipitate or crystallize it.

How can I successfully crystallize a polar spiro-lactam?

Crystallization is an excellent method for achieving high purity. For polar compounds, the key is to find a suitable solvent system.

  • Solvent Selection: The ideal solvent is one in which your compound is soluble at high temperatures but poorly soluble at low temperatures.[9] For polar spiro-lactams, consider solvents of intermediate polarity like isopropanol, ethanol, or acetone, or solvent mixtures such as ethyl acetate/hexane or dichloromethane/ether.[9]

  • Techniques for Inducing Crystallization:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.

    • Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a sealed container with a vial of a "poor" solvent (an anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.

    • Cooling: Dissolve the compound in a minimal amount of hot solvent and then slowly cool the solution to room temperature, followed by further cooling in an ice bath or refrigerator.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of polar spiro-lactam intermediates.

Problem: Poor or No Elution from Chromatography Column
  • Possible Cause 1: Mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of your eluent. For silica gel, this could mean increasing the percentage of methanol in dichloromethane or ethyl acetate.

  • Possible Cause 2: Strong, irreversible binding to the stationary phase.

    • Solution: If your compound is basic, add a competitor base like triethylamine or ammonium hydroxide to the mobile phase. If the compound is acidic, a small amount of acetic or formic acid can help. Consider switching to a less active stationary phase like neutral alumina.

  • Possible Cause 3: Compound precipitation on the column.

    • Solution: Ensure your compound is fully dissolved in the loading solvent and that this solvent is compatible with the mobile phase. You may need to use a stronger loading solvent or a larger volume.

Problem: Co-elution of the Product with Impurities
  • Possible Cause 1: Insufficient selectivity of the chromatographic system.

    • Solution: Change the solvent system to alter the selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order of compounds. Trying a different stationary phase (e.g., alumina, cyano, or diol) is also a good option.

  • Possible Cause 2: Column overloading.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the column weight for a challenging separation.

  • Possible Cause 3: The impurities are isomers.

    • Solution: Separating isomers, especially diastereomers, can be very difficult.[5] You may need to use a high-performance technique like HPLC or SFC (Supercritical Fluid Chromatography). Sometimes, derivatizing the mixture to accentuate the structural differences can aid in separation, followed by removal of the derivatizing group.

Problem: Product Decomposition during Purification
  • Possible Cause 1: The compound is sensitive to the acidic nature of silica gel.

    • Solution: Deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of triethylamine. Alternatively, use a neutral stationary phase like neutral alumina.

  • Possible Cause 2: The compound is unstable over long periods in the chosen solvent.

    • Solution: Try to perform the purification as quickly as possible. Use a faster flow rate or a shorter column. Ensure solvents are free of peroxides or other reactive impurities.

Problem: Difficulty in Removing Residual Solvents
  • Possible Cause 1: High-boiling point solvents used in chromatography (e.g., DMF, DMSO).

    • Solution: Avoid these solvents in your final purification steps if possible. If their use is unavoidable, co-evaporation with a lower-boiling solvent that is a good solvent for your compound (e.g., toluene to azeotropically remove water) can be effective. Lyophilization (freeze-drying) from a suitable solvent like water or dioxane can also remove stubborn solvents.

  • Possible Cause 2: Strong interaction between the solvent and the product.

    • Solution: Dissolve the product in a minimal amount of a different, more volatile solvent and then precipitate it by adding an anti-solvent. The entrapped solvent will be released into the new solvent mixture. High vacuum drying, sometimes with gentle heating (if the compound is stable), is also essential.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Flash Chromatography with an Amine Additive

This protocol is designed for the purification of a polar, basic spiro-lactam that exhibits tailing on silica gel.

  • Prepare the Mobile Phase: For a starting point, prepare a mobile phase of 95:5 dichloromethane:methanol. To this, add 0.5% triethylamine (e.g., 5 mL of triethylamine for every 1 L of mobile phase).

  • Pack the Column: Dry or slurry pack a silica gel column with your chosen mobile phase.

  • Equilibrate the Column: Run at least 3-5 column volumes of the mobile phase through the column to ensure it is fully equilibrated with the additive.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with the prepared mobile phase, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC. Use a TLC visualization method appropriate for your compound (e.g., UV light, potassium permanganate stain, iodine).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is relatively volatile and should be removed during this step.

Protocol 2: General Protocol for Hydrophilic Interaction Chromatography (HILIC)

HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reversed-phase chromatography.[6]

  • Column Selection: Choose a HILIC column with a suitable polar stationary phase (e.g., bare silica, amide, or diol).

  • Mobile Phase Preparation: The mobile phase typically consists of a high percentage of acetonitrile (e.g., 80-95%) and a small percentage of an aqueous buffer (e.g., 5-20% of 10 mM ammonium formate or ammonium acetate). The buffer is crucial for good peak shape and reproducibility.

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent mixture with a similar or slightly weaker elution strength (i.e., higher acetonitrile content) than the initial mobile phase.

  • Equilibration: Equilibrate the HILIC column with the initial mobile phase for a longer time than you would for a reversed-phase column (e.g., 10-20 column volumes) to ensure proper hydration of the stationary phase.

  • Gradient Elution: Start with a high organic content and gradually increase the aqueous component to elute the compounds. Polar compounds will elute later as the aqueous content of the mobile phase increases.

  • Detection: Use a suitable detector, such as UV or a mass spectrometer (MS), as HILIC mobile phases are generally MS-friendly.

Visualizations

Diagram 1: Logic Diagram for Troubleshooting Tailing in Chromatography

Tailing_Troubleshooting start Problem: Tailing/ Streaking Observed check_basicity Is the compound basic? start->check_basicity add_base Add 0.1-1% Triethylamine or Ammonium Hydroxide to Eluent check_basicity->add_base Yes check_loading Is the column/TLC overloaded? check_basicity->check_loading No end_good Problem Resolved add_base->end_good reduce_load Reduce Sample Load check_loading->reduce_load Yes change_sp Change Stationary Phase (e.g., Alumina, Amino-propyl) check_loading->change_sp No reduce_load->end_good end_bad Issue Persists: Consider Alternative Technique (e.g., HILIC) change_sp->end_bad

Caption: Troubleshooting workflow for tailing in chromatography.

Diagram 2: Purification Strategy Selection Workflow

Purification_Strategy start Crude Polar Spiro-Lactam initial_analysis Analyze by TLC/LC-MS to assess polarity & impurity profile start->initial_analysis polarity_check Compound Polarity? initial_analysis->polarity_check moderate_polar Moderately Polar polarity_check->moderate_polar Moderate high_polar Highly Polar polarity_check->high_polar High flash_chrom Attempt Flash Chromatography (Silica or Alumina) moderate_polar->flash_chrom hilic_spe Consider HILIC or SPE for initial cleanup high_polar->hilic_spe purity_check1 Purity > 95%? flash_chrom->purity_check1 purity_check2 Purity > 95%? hilic_spe->purity_check2 crystallize Crystallization purity_check1->crystallize Yes prep_hplc Preparative HPLC (RP or HILIC) purity_check1->prep_hplc No purity_check2->crystallize Yes purity_check2->prep_hplc No final_product Pure Product crystallize->final_product prep_hplc->final_product

Caption: Decision workflow for selecting a purification strategy.

References

  • Alves, M. J., & Pinho e Melo, T. M. (2021). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. [Link]

  • Cámara, M., et al. (2021). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules. [Link]

  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • Gika, H. G., et al. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Chromatographic Science. [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Santos, M. M., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances. [Link]

  • Silva, M. M., et al. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. National Center for Biotechnology Information. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • D'hooghe, M., & Thi, H. D. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc. [Link]

  • Gomes, P. A., et al. (2018). Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry. [Link]

  • Liu, H., et al. (2020). Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. Steroids. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. [Link]

  • Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • Spangenberg, T., et al. (2016). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules. [Link]

  • Taylor & Francis Online. (2019). Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds. [Link]

  • Ye, H., et al. (2018). A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. The AAPS Journal. [Link]

  • Zhang, T., et al. (2018). Enantiomeric Separation of a Series of β-Lactams Using Capillary Zone Electrophoresis. Journal of Liquid Chromatography & Related Technologies. [Link]

Sources

SpiroTech Support Hub: Stereoselectivity in Spiro-Center Formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPIRO-SELECT-001 Assigned Scientist: Senior Application Specialist Subject: Troubleshooting Enantio- and Diastereocontrol in Quaternary Spiro-Cyclization

Welcome to the SpiroTech Technical Support Center.

You are likely here because your quaternary spiro-center—that crucial, structurally rigid pharmacophore—is forming as a racemic mixture or the wrong diastereomer. Constructing a carbon atom shared by two rings (a spiro-center) creates immense steric strain and requires precise trajectory control of the incoming nucleophile.

This guide moves beyond basic textbook definitions. We treat your reaction as a programmable system where Hardware (Catalyst/Ligand architecture), Software (Reaction Conditions/Solvent), and Input Data (Substrate sterics) must align to output high stereofidelity.

Module 1: The Hardware – Transition Metal Catalysis (Pd-AAA)

System Focus: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA). Common Issue: High Yield, Low Enantiomeric Excess (ee).

In Pd-AAA spirocyclization (e.g., the Tsuji-Trost reaction), the stereodefining step is often the nucleophilic attack on the


-allyl species. If your ee is low, your "hardware" (the ligand) is likely failing to enforce a specific "wall" or "pocket" around the allyl intermediate.
Troubleshooting Guide: Ligand & Mechanism
SymptomRoot Cause AnalysisCorrective Action
Racemic Product (0-10% ee) Ligand Dissociation: The chiral ligand is falling off, allowing background catalysis by "naked" Pd.Tighten the Grip: Switch to bidentate ligands with a wider bite angle (e.g., from BINAP to Xantphos-type or Trost ligands). Increase Ligand:Pd ratio to 2.2:1.
Low ee (20-60%) "Wall" Failure: The ligand's chiral scaffold doesn't sufficiently block one face of the

-allyl system.
Steric Bulk: Move to ligands with larger "flaps" (e.g., Trost DACH-phenyl vs. DACH-naphthyl). The "pocket" must be tighter than the substrate.
Wrong Diastereomer Curtin-Hammett Violation: Isomerization of the

-allyl intermediate is faster than nucleophilic attack.
Speed Up Attack: Add a Lewis Acid co-catalyst (e.g., Cs

or Mg

) to activate the nucleophile, or switch to a more polar solvent to stabilize the transition state.
Visualizing the Logic: The Pd-AAA Decision Matrix

Pd_AAA_Troubleshooting Start ISSUE: Low Stereoselectivity in Pd-Spirocyclization Check_Ligand Step 1: Check Ligand Class Start->Check_Ligand Phosphine Monodentate Phosphine? Check_Ligand->Phosphine Bidentate Bidentate (Trost/P-N)? Check_Ligand->Bidentate Action_Mono Fix: Switch to C2-Symmetric Bidentate Ligand (Trost DACH) Phosphine->Action_Mono Check_Solvent Step 2: Check Solvent/Ion Pair Bidentate->Check_Solvent NonPolar Solvent: Toluene/CH2Cl2 (Tight Ion Pair) Check_Solvent->NonPolar Polar Solvent: DMF/MeCN (Loose Ion Pair) Check_Solvent->Polar Action_Add Fix: Add Halide Scavenger (AgOTf) or Proton Sponge NonPolar->Action_Add Action_Polar Fix: Switch to Non-Polar to enforce Inner-Sphere attack Polar->Action_Polar

Figure 1: Decision matrix for diagnosing low stereoselectivity in Palladium-catalyzed spirocyclization.

Module 2: The Software – Organocatalysis (Spirooxindoles)

System Focus: H-Bonding Catalysis (Thioureas/Squaramides) & Aminocatalysis. Common Issue: The "Background Race" (Racemic Background Reaction).

Spirooxindoles are privileged scaffolds in drug discovery.[1][2] When using organocatalysts to build them (e.g., reacting isatin derivatives), the reagents are often reactive enough to combine without the catalyst. This uncatalyzed pathway produces racemic product, diluting your ee.

FAQ: Suppressing the Background Reaction

Q: My catalyst gives 90% ee in the paper, but I'm getting 50%. Why? A: You likely have a "background race." The uncatalyzed reaction is competing with the catalyzed one.

  • Diagnosis: Run the reaction without the catalyst. If you see product formation within your standard reaction time, you have a background problem.

  • The Fix (Temperature): Lower the temperature to -20°C or -78°C. The activation energy (

    
    ) for the catalyzed pathway is lower than the uncatalyzed one. Lower temperatures favor the pathway with the lower 
    
    
    
    (the catalyzed, enantioselective one).
  • The Fix (Concentration): Dilute the reaction. Bimolecular background reactions are often second-order dependent on concentration.[2] Dilution slows the background rate (

    
    ) more drastically than the catalyst-bound rate in some mechanistic regimes.
    

Q: How do I control diastereoselectivity (dr) in these cascades? A: Diastereocontrol in spiro-formation is often dictated by 1,3-allylic strain or the minimization of gauche interactions in the transition state.

  • Protocol: Use bulky protecting groups on the isatin nitrogen (e.g., N-Boc vs. N-H). The steric clash forces the incoming nucleophile to approach from the face opposite the bulky group, locking the relative stereochemistry.

Module 3: Substrate Control & The Curtin-Hammett Principle

When forming a spiro-center, you are often cyclizing a molecule that already possesses chirality or rapid conformational equilibrium.

The Curtin-Hammett Trap: In spirocyclization, your intermediate (e.g., a metal-allyl species) might exist as two rapidly interconverting diastereomers.

  • Scenario: Isomer A is more stable (95%), but Isomer B reacts 100x faster.

  • Outcome: The product stereochemistry is determined by the transition state energy difference, not the ground state stability of the intermediates.[3][4]

  • Support Tip: Do not rely on NMR of the intermediate to predict product ratios. You must manipulate the transition state energy. Bulky ligands (e.g., Trost Ligands) destabilize the transition state of the "wrong" pathway more than the "right" one.

Data: Solvent Effects on Ion-Pairing and Selectivity

In Pd-AAA, the "tightness" of the ion pair determines if the nucleophile attacks directly (inner-sphere) or remotely (outer-sphere).

Solvent SystemDielectric Constant (

)
Ion Pair StateStereochemical Consequence
Toluene 2.38Tight (Contact) High Fidelity. The nucleophile is guided by the chiral ligand/counterion complex.
Dichloromethane 8.93Loose Moderate. Some dissociation occurs; "memory effect" may be lost.[2]
DMF / DMSO 36+Separated Low/Inverted. The nucleophile attacks the "naked"

-allyl face, often leading to racemization or double inversion.
Standard Operating Procedure (SOP): Pd-Catalyzed Spirocyclization

Objective: Enantioselective synthesis of a spiro-oxindole via Pd-AAA. Reference Standard: Trost, B. M. et al. Angew. Chem. Int. Ed.2007 .[2][5]

Pre-Flight Checklist:
Step-by-Step Protocol:
  • Catalyst Activation (The "Soak"):

    • In a flame-dried Schlenk tube, charge

      
       (2.5 mol%) and the Chiral Ligand (e.g., 
      
      
      
      -DACH-Phenyl Trost Ligand, 5.5 mol%).
    • Add degassed Dichloromethane (DCM) .[2] Note: Even if the reaction is in Toluene, complexation is often faster in DCM.

    • Stir at RT for 30 mins until the solution turns from purple/black to clear orange/yellow. This color change confirms active catalyst formation.[2]

    • Evaporate DCM under high vacuum if Toluene is the reaction solvent.

  • Substrate Addition:

    • Dissolve the spiro-precursor (e.g., allylic carbonate) in degassed Toluene.

    • Add the substrate solution to the catalyst residue.

  • Nucleophile Trigger:

    • Add the nucleophile (e.g., isatin derivative).

    • CRITICAL: Add the base/additive (e.g., Cs

      
      CO
      
      
      
      ) last.
    • Troubleshooting Tip: If the reaction is too fast and non-selective, add the base via syringe pump over 4 hours to keep the concentration of the active nucleophile low (simulated high-dilution).

  • Quench & Analysis:

    • Filter through a short pad of silica to remove Pd (which can isomerize the product upon concentration).

    • Analyze crude via

      
      H NMR for dr (diastereomeric ratio) before purification.[2]
      
References
  • Trost, B. M., & Brennan, M. K. (2009). Asymmetric Allylic Alkylation: An Enabling Technology. Accounts of Chemical Research.

  • Beletskaya, I. P., & Nájera, C. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical Reviews.

  • Hong, L., & Wang, R. (2013). Recent Advances in Asymmetric Organocatalytic Construction of Spirooxindoles. Advanced Synthesis & Catalysis.

  • Seeman, J. I. (1983). Effect of Conformational Change on Reactivity in Organic Chemistry. Evaluations, Applications, and Extensions of Curtin-Hammett/Winstein-Holness Kinetics. Chemical Reviews.

  • Tsuji, J. (1986).

    
    -keto Esters, and Allyl Enol Carbonates Catalyzed by Palladium Complexes. Tetrahedron. 
    

Sources

Stability of 6-azaspiro[2.5]octan-5-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-azaspiro[2.5]octan-5-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this unique spirocyclic lactam. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and biological activity.[1] However, the stability of these complex structures, particularly under acidic conditions, can present challenges. This guide offers practical, field-proven insights to help you navigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the lactam ring in 6-azaspiro[2.5]octan-5-one under acidic conditions?

A1: The lactam in 6-azaspiro[2.5]octan-5-one is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening. The rate of this hydrolysis is dependent on several factors, including the strength and concentration of the acid, temperature, and the solvent system used. Generally, lactam stability decreases as the acidity of the environment increases. Studies on the acid-catalyzed hydrolysis of other lactams indicate that the reaction typically proceeds through a tetrahedral intermediate.[2]

The presence of the spiro-fused cyclopropane ring may influence the stability of the lactam. The inherent ring strain of the cyclopropane ring could potentially affect the conformation of the six-membered lactam ring and its susceptibility to nucleophilic attack by water. It is crucial to empirically determine the stability of 6-azaspiro[2.5]octan-5-one under your specific experimental conditions.

Q2: What are the likely degradation products of 6-azaspiro[2.5]octan-5-one in an acidic medium?

A2: The primary degradation product under acidic conditions is expected to be the ring-opened amino acid, 1-(aminomethyl)cyclopropane-1-carboxylic acid . This results from the hydrolytic cleavage of the amide bond in the lactam ring.

  • Primary Degradation Pathway: Acid-catalyzed hydrolysis of the lactam.

It is also possible, though less likely under mild acidic conditions, that the cyclopropane ring itself could undergo acid-catalyzed ring-opening, especially under harsh conditions (e.g., high temperature, strong acid). This could lead to a variety of rearranged products. Therefore, it is essential to characterize any observed degradation products to confirm the degradation pathway.

Q3: My reaction requires acidic conditions. How can I minimize the degradation of 6-azaspiro[2.5]octan-5-one?

A3: Minimizing degradation in an acidic environment requires careful optimization of your reaction conditions. Consider the following strategies:

  • Use the Mildest Possible Acid: Opt for weaker acids or buffered systems if your reaction chemistry allows.

  • Control the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lactam hydrolysis is a chemical reaction with a rate that is sensitive to temperature.

  • Limit Reaction Time: Monitor your reaction progress closely and quench it as soon as it reaches completion to avoid prolonged exposure to acidic conditions.

  • Anhydrous Conditions: If water is not a reactant, conducting the reaction under anhydrous conditions will prevent hydrolysis of the lactam.

  • Protecting Groups: If the nitrogen of the lactam is not involved in the desired reaction, consider protecting it with a suitable acid-labile protecting group. However, the deprotection step would then need to be carefully controlled.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low or no yield of desired product; presence of unexpected polar impurities by TLC/LC-MS. Degradation of 6-azaspiro[2.5]octan-5-one due to acid-catalyzed hydrolysis.1. Confirm Degradation: Analyze a sample of the reaction mixture by LC-MS to look for a mass corresponding to the hydrolyzed product (1-(aminomethyl)cyclopropane-1-carboxylic acid, M+H = 130.08).2. Optimize Conditions: Refer to the strategies in Q3 to minimize degradation. Start by lowering the reaction temperature and using a less concentrated acid.
Complex mixture of products observed by NMR and/or MS. Potential for both lactam hydrolysis and cyclopropane ring-opening under harsh acidic conditions.1. Re-evaluate Conditions: Assess the necessity of the harsh conditions. Can a milder acid or lower temperature be used?2. Isolate and Characterize: If the byproducts are significant, attempt to isolate them for full structural elucidation by NMR and high-resolution MS to understand the degradation pathways.
Difficulty in purifying the final product from polar impurities. The hydrolyzed product, an amino acid, can be highly polar and difficult to separate from other polar compounds.1. Extraction: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to minimize its water solubility before extraction with an organic solvent.2. Chromatography: Consider using a different stationary phase for column chromatography, such as alumina or a polar-functionalized silica. Ion-exchange chromatography could also be an effective purification method.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade 6-azaspiro[2.5]octan-5-one to identify potential degradation products and assess its stability.

  • Preparation of Stock Solution: Prepare a stock solution of 6-azaspiro[2.5]octan-5-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • To a known volume of the stock solution, add an equal volume of an aqueous acid solution (e.g., 0.1 M HCl, 0.1 M H₂SO₄).

    • Prepare a control sample by adding an equal volume of water instead of the acid solution.

  • Incubation: Incubate both the stressed and control samples at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from both samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the withdrawn aliquots with an equivalent amount of a base (e.g., 0.1 M NaOH) to stop the degradation process.

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV and/or MS detection. Compare the chromatograms of the stressed samples to the control to identify degradation products.

Protocol 2: Synthesis and Purification of 6-Azaspiro[2.5]octan-5-one
  • Starting Material: Begin with a suitable precursor, such as ethyl 1-(cyanomethyl)cyclopropane-1-carboxylate.

  • Reduction of the Nitrile: Reduce the nitrile group to a primary amine. A common method is catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Intramolecular Cyclization (Lactamization): The resulting amino ester can undergo spontaneous or induced intramolecular cyclization to form the lactam. This can often be promoted by gentle heating or by the addition of a mild base.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the fractions should be monitored by TLC.

  • Characterization: Confirm the structure of the purified 6-azaspiro[2.5]octan-5-one using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram 1: Proposed Acid-Catalyzed Hydrolysis of 6-Azaspiro[2.5]octan-5-one

G cluster_0 Acidic Conditions (H₃O⁺) A 6-Azaspiro[2.5]octan-5-one B Protonated Lactam A->B Protonation of Carbonyl Oxygen C Tetrahedral Intermediate B->C Nucleophilic attack by H₂O D Ring-Opened Amino Acid C->D Proton transfer and ring opening G cluster_0 Stability Study Workflow Start Prepare Stock Solution of 6-Azaspiro[2.5]octan-5-one Stress Incubate with Acid (e.g., 0.1 M HCl at 60 °C) Start->Stress Control Incubate with Water (Control) Start->Control Sample Withdraw Aliquots at Time Points Stress->Sample Control->Sample Quench Neutralize Samples Sample->Quench Analyze Analyze by LC-MS and NMR Quench->Analyze

Sources

Validation & Comparative

A Senior Application Scientist's Guide to NMR Characterization of 6-Azaspiro[2.5]octan-5-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel molecular scaffolds is a cornerstone of successful discovery programs. The 6-azaspiro[2.5]octan-5-one core represents a fascinating and increasingly important motif. Its rigid, three-dimensional structure, combining a cyclopropane and a piperidinone ring through a shared spirocyclic carbon, offers a unique topographical presentation for interacting with biological targets. However, this rigidity also presents a significant analytical challenge: the unambiguous assignment of stereochemistry.

When substituents are introduced onto the 6-azaspiro[2.5]octan-5-one skeleton, diastereomers can be formed, each potentially possessing vastly different pharmacological profiles. Differentiating these isomers is not merely an academic exercise; it is critical for understanding structure-activity relationships (SAR) and ensuring the development of a safe and effective therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide provides an in-depth comparison of how a suite of NMR techniques can be synergistically applied to distinguish between diastereomers of this spirocyclic system. We will move beyond a simple listing of methods to explain the causality behind experimental choices, grounding our discussion in the fundamental principles of chemical shifts, scalar coupling, and through-space interactions. To provide a practical framework, we will use a case study based on the hypothetical diastereomers of 4-methyl-6-azaspiro[2.5]octan-5-one, which we will refer to as Isomer A (cis) and Isomer B (trans) .

isomers cluster_A Isomer A (cis) cluster_B Isomer B (trans) node_A A_N A_N A_C5 A_C5 A_N->A_C5 O A_C7 A_C7 A_N->A_C7 A_C8 A_C8 A_C7->A_C8 A_C4 A_C4 A_C8->A_C4 A_Me A_Me A_C8->A_Me CH3 A_C4->A_C5 A_C3 A_C3 A_C4->A_C3 A_C2 A_C2 A_C3->A_C2 A_C2->A_C4 node_B B_N B_N B_C5 B_C5 B_N->B_C5 O B_C7 B_C7 B_N->B_C7 B_C8 B_C8 B_C7->B_C8 B_C4 B_C4 B_C8->B_C4 B_Me B_Me B_C8->B_Me CH3 B_C4->B_C5 B_C3 B_C3 B_C4->B_C3 B_C2 B_C2 B_C3->B_C2 B_C2->B_C4 workflow cluster_1D 1D NMR Analysis cluster_2D_Assign 2D NMR Assignment cluster_2D_Stereo Stereochemistry Determination H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Assigned_Spectra Fully Assigned Spectra for Both Isomers COSY->Assigned_Spectra HSQC->Assigned_Spectra HMBC->Assigned_Spectra NOESY ¹H-¹H NOESY / ROESY Final_Structure Unambiguous Isomer Structures NOESY->Final_Structure Isomer_Mix Mixture of Isomers Isomer_Mix->H1 Initial Fingerprint Isomer_Mix->C13 Assigned_Spectra->NOESY Spatial Proximity Analysis

Caption: Workflow for NMR-based isomer characterization.

Pillar 3: NOESY/ROESY – The Definitive Stereochemical Proof

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where magnetization is transferred between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. [1][2]This is the ultimate tool for determining relative stereochemistry. For small to medium-sized molecules like our target, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often preferred as it avoids the complication of zero or negative NOEs that can occur with NOESY. [3] The diagnostic NOE correlations will be different for Isomer A and Isomer B :

  • For Isomer A (cis): We would predict that the methyl group is in an equatorial-like position. The key differentiating NOE would be a spatial correlation between the protons of the methyl group and the axial proton at C7 . Additionally, a strong NOE would be expected between the axial H8 and the axial H7.

  • For Isomer B (trans): Here, the methyl group would be in an axial-like position. The most telling correlation would be a strong NOE between the protons of the methyl group and the axial protons on the cyclopropane ring (H2a/H3a) . This through-space interaction is only possible in the trans configuration.

By observing these distinct sets of NOE cross-peaks, we can definitively assign the relative stereochemistry of each isomer.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of your results, a rigorous and well-documented experimental protocol is essential.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of the purified isomer into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the need to avoid overlapping solvent and analyte signals.

  • Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved.

  • (For NOESY/ROESY) Degassing: For high-quality NOE data on small molecules, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. [3]This is best achieved by three freeze-pump-thaw cycles.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are typical parameters on a 500 MHz spectrometer. These should be optimized for the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 220-240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024-4096 (or more, depending on concentration)

  • ¹H-¹H COSY:

    • Pulse Program: cosygpprqf

    • Data Points (F2 and F1): 2048 x 256

    • Number of Scans: 2-4

  • ¹H-¹³C HSQC:

    • Pulse Program: hsqcedetgpsisp2.2 (phase-sensitive with multiplicity editing)

    • Spectral Width (F2/¹H): 12 ppm; (F1/¹³C): 180 ppm

    • Data Points (F2 and F1): 1024 x 256

    • Number of Scans: 4-8

  • ¹H-¹³C HMBC:

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (F2/¹H): 12 ppm; (F1/¹³C): 240 ppm

    • Data Points (F2 and F1): 2048 x 256

    • Number of Scans: 8-16

    • HMBC Delay (d6): Optimized for a long-range coupling of 8 Hz (~62.5 ms).

  • ¹H-¹H ROESY:

    • Pulse Program: roesygpph

    • Mixing Time (d8): 200-500 ms (a range of mixing times may be necessary)

    • Data Points (F2 and F1): 2048 x 256

    • Number of Scans: 16-32

Conclusion

The structural and stereochemical characterization of 6-azaspiro[2.5]octan-5-one isomers is a solvable, albeit complex, challenge that is perfectly suited to modern NMR spectroscopy. By systematically applying a suite of 1D and 2D NMR experiments, a researcher can move from an initial structural hypothesis to a fully validated and unambiguously assigned stereostructure. The key lies not just in collecting the data, but in understanding the underlying principles that govern the spectral differences between isomers. The interplay of chemical shifts, the diagnostic power of coupling constants in conformationally restricted rings, and the definitive spatial information from NOESY/ROESY experiments provides a robust and self-validating workflow. This comprehensive approach ensures the scientific integrity of the data and empowers drug development professionals to make confident, data-driven decisions in their quest for novel therapeutics.

References

  • Guimarães, H. A., Braz-Filho, R., & Vieira, I. J. C. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3025–3043. [Link]

  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378–384. [Link]

  • Joseph-Nathan, P., & Grijalva, B. (2000). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 38(10), 855-859. [Link]

  • Takahashi, K., & Takayama, H. (1985). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. Bulletin of the Magnetic Resonance Society of Japan, 7(3-4), 161-164. [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

  • Loh, W. K., et al. (2020). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Molecules, 25(18), 4287. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Cuevas, F., et al. (2000). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 38(6), 451-456. [Link]

  • University of Missouri. (2018). NOESY and ROESY. Retrieved from [Link]

  • Chen, Y. K., Pouwer, R. H., & Richard, J. A. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]

  • Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? Retrieved from [Link]

  • Zhang, X., et al. (2021). Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. Journal of Physics: Conference Series, 1955, 012073. [Link]

  • Reddit. (2016). NMR: relating coupling constants and major product. r/chemhelp. Retrieved from [Link]

  • YouTube. (2024). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. Retrieved from [Link]

  • YouTube. (2021). NMR Spectroscopy: Diastereotopism. Retrieved from [Link]

  • ACD/Labs. (n.d.). Stereochemistry Information from NOESY/ROESY data… Part 1. Retrieved from [Link]

  • Rebelo, M. F., et al. (2021). Synthesis of different classes of chiral spiro-β-lactams from 6-alkylidene penicillanates. Organic & Biomolecular Chemistry, 19(3), 573-583. [Link]

  • Saurí, J., & Williamson, R. T. (2014). On the configuration of five-membered rings: a spin-spin coupling constant approach. Journal of the American Chemical Society, 136(20), 7442–7453. [Link]

  • University of California, Los Angeles. (n.d.). From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. Retrieved from [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Gentry, E. C., et al. (2026). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. [Link]

  • Cremer, D., & Crehuet, R. (2001). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 6(8), 672-696. [Link]

  • ChemWonders. (2022). Stereochemistry | How to read NOESY spectrum? YouTube. Retrieved from [Link]

Sources

Unveiling the Three-Dimensional Architecture of Spirocyclic Piperidone Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is fundamental to unlocking its therapeutic potential. In the realm of medicinal chemistry, spirocyclic piperidone derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities.[1][2] Their rigid, three-dimensional structures offer a unique scaffold for interacting with biological targets, making them attractive candidates for drug design.[3] X-ray crystallography stands as the definitive method for elucidating the exact molecular geometry and packing of these complex structures, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[4]

This guide provides a comparative overview of the X-ray crystallography of spirocyclic piperidone derivatives, delving into the experimental nuances of crystallization and structure determination. By examining and contrasting the crystallographic data of several derivatives, we aim to provide a practical resource for researchers engaged in the synthesis and structural analysis of this important class of molecules.

The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocycles, characterized by two rings sharing a single common atom, introduce a high degree of conformational rigidity and three-dimensionality into a molecule.[3] This is a departure from traditional flat, aromatic structures and offers several advantages in drug design. The rigid framework of a spirocyclic system can pre-organize functional groups in a specific spatial orientation, enhancing their interaction with a biological target and potentially leading to increased potency and selectivity.[3][5] The piperidone ring, a common motif in many biologically active compounds, when incorporated into a spirocyclic system, creates a scaffold with significant therapeutic potential.[1][2]

The precise determination of the stereochemistry and solid-state conformation through single-crystal X-ray diffraction is therefore not just a confirmatory step but a critical component of the drug discovery process. It provides the empirical data needed to validate computational models and to understand how subtle changes in the molecular architecture can influence biological activity.[4]

Comparative Crystallographic Analysis of Spirocyclic Piperidone Derivatives

The three-dimensional structure of a molecule in the solid state is dictated by a delicate balance of intramolecular and intermolecular forces. Subtle changes in the chemical structure can lead to significant differences in crystal packing, which are reflected in the crystallographic parameters. Below is a comparison of the crystallographic data for a selection of spirocyclic piperidone and related piperidine derivatives.

Compound/DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1,2-dimorpholinoethaneC10H20N2O2MonoclinicP2₁/n6.0430(3)8.0805(3)11.1700(4)97.475(2)540.80(4)2[6]
1-morpholino-3-morpholinium bromide propaneC11H23BrN2O2MonoclinicP2₁6.37450(10)11.1378(2)9.6549(2)93.358(2)684.30(2)2[6]
Spiro[acenaphthene-piperidone-octahydroindolizine] derivativeC37H30Cl4N2O2OrthorhombicP2₁2₁2₁8.4610(4)16.0926(6)23.8997(11)903255.8(3)4[7]
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneC13H17NO2MonoclinicP2₁9.7590(11)6.8952(10)9.7980(14)114.348(9)600.67(15)2[8]
3-methyl-5-spirofluorenehydantoin derivative 1C24H28Cl2N4O2MonoclinicP2₁/n------[9]
3-methyl-5-spirofluorenehydantoin derivative 2C24H27ClN4O3MonoclinicP2₁/c------[9]

Analysis of the Data:

The data in the table highlight the diversity in crystal packing even among related structures. For instance, the two morpholine derivatives, while both crystallizing in the monoclinic system, belong to different space groups (P2₁/n vs. P2₁), indicating different symmetry elements governing their crystal lattices.[6] This is a direct consequence of the different chemical structures, with the second compound being a bromide salt. The spiro[acenaphthene-piperidone-octahydroindolizine] derivative, a much larger and more complex molecule, crystallizes in the orthorhombic system, which is characterized by three mutually perpendicular axes of two-fold rotational symmetry.[7] The chiral piperidone derivative crystallizes in the non-centrosymmetric space group P2₁, which is common for chiral molecules.[8]

These differences in crystal packing can have implications for the physical properties of the compounds, such as solubility and dissolution rate, which are critical parameters in drug development.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of spirocyclic piperidone derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Spirocyclic Piperidone Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Caption: A generalized workflow for the X-ray crystallographic analysis of spirocyclic piperidone derivatives.

Part 1: The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent is critical and often requires empirical screening.

Key Considerations for Crystallization:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[10] A systematic approach involves testing a range of solvents with varying polarities.

  • Purity: The starting material must be of high purity, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[11]

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.[12]

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, and then often to a lower temperature in a refrigerator or freezer.[10]

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.[13]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystallization occurs at the interface of the two solvents.[13]

A Step-by-Step Protocol for Crystallization (Slow Evaporation):

  • Dissolution: Dissolve the purified spirocyclic piperidone derivative in a suitable solvent (e.g., acetonitrile, ethanol, or a mixture) in a small, clean vial to create a nearly saturated solution.

  • Filtration (Optional): If any insoluble impurities are present, filter the warm solution through a small cotton plug in a Pasteur pipette into a clean vial.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Part 2: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data and use it to determine the crystal structure.

Experimental Protocol for Data Collection and Refinement:

  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.[14] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the individual reflections.[14]

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.[15]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated to ensure its quality and correctness. This involves checking various crystallographic parameters, such as the R-factor, and analyzing the geometry of the molecule.

data_refinement_flow start Single Crystal mount Mounting on Goniometer start->mount diffractometer X-ray Diffractometer mount->diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A flowchart illustrating the key stages of X-ray data collection and structure refinement.

Conclusion: The Indispensable Role of X-ray Crystallography

X-ray crystallography provides an unambiguous and high-resolution picture of the molecular structure of spirocyclic piperidone derivatives in the solid state. This detailed structural information is paramount for understanding their chemical and biological properties. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. By understanding the principles and practices of X-ray crystallography, scientists can more effectively leverage this powerful technique to accelerate the development of new and innovative therapeutics based on the versatile spirocyclic piperidone scaffold.

References

  • Al-Majid, A. M., El-Faham, A., & Soliman, S. M. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6000. [Link]

  • Kowalski, P., et al. (2021). Crystallographic studies of piperazine derivatives of 3-methyl-5-spirofluorenehydantoin in search of structural features of P-gp inhibitors. PubMed, 33(16), 1089-1100. [Link]

  • Unspecified Author. (n.d.). X-ray Crystal Data Collection and Refinement Details of Organic Compounds. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1858. [Link]

  • El-Sayed, M. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1858. [Link]

  • Smith, A. M., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(8), 1541-1545. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Kim, H., et al. (2009). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Bulletin of the Korean Chemical Society, 30(9), 2115-2119. [Link]

  • Shankaraiah, N., et al. (2012). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, 68(Pt 5), 469-483. [Link]

  • Goya, S., et al. (1998). Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release. PubMed, 41(11), 2041-2046. [Link]

  • Contreras, R., et al. (2011). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-2-hydroxy-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o120-o121. [Link]

  • Unspecified Author. (n.d.). SOP: CRYSTALLIZATION. University of Cape Town. Retrieved from [Link]

  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. Stanford University. Retrieved from [Link]

  • Priya, S. L., et al. (2012). Spectral Analysis and Crystal Structure of Spiro[2.2”] Acenaphthene-1”-One-Spiro[3.3']-5'-(2,3-Dichlorophenyl Methylidene). Crystal Structure Theory and Applications, 1(3), 33-40. [Link]

  • Harper, T. (2021, September 24). Crystallization, Small Scale. [Video]. YouTube. [Link]

  • Unspecified Author. (n.d.). Structure Activity Relationships. Drug Design Org. Retrieved from [Link]

  • Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2137-2157. [Link]

  • Wang, Y., et al. (2019). X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa... ResearchGate. Retrieved from [Link]

  • Unspecified Author. (2017). X-ray collection and structure determination. Bio-protocol, 7(15), e2467. [Link]

  • Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the Indian Ceramic Society, 72(2), 85-89. [Link]

  • Barlocco, D., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. PubMed, 15(12), 2681-2690. [Link]

  • Unspecified Author. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Ethanol, 10(1), 1-10. [Link]

  • Unspecified Author. (n.d.). Crystallization. University of Colorado Boulder. Retrieved from [Link]

  • Kaminski, J. J., et al. (1985). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. PubMed, 28(8), 976-981. [Link]

  • Unspecified Author. (2006). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. PubMed, 14(20), 4337-4340. [Link]

Sources

Comparing 6-azaspiro[2.5]octan-5-one with 2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Medicinal Chemists: 6-Azaspiro[2.5]octan-5-one vs. 2-Azaspiro[3.3]heptane

Introduction: The Value of Three-Dimensionality in Drug Design

In the pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1][2] Spirocyclic systems, characterized by two rings connected through a single quaternary carbon atom, are exemplary of this design strategy.[1][3][4] Their rigidified conformations reduce the entropic penalty of binding to a biological target and offer precise exit vectors for substituents, enabling a sophisticated exploration of chemical space.[5][6]

This guide provides a detailed comparison of two synthetically accessible and increasingly popular azaspirocyclic scaffolds: the lactam-containing 6-azaspiro[2.5]octan-5-one and the compact diamine bioisostere, 2-azaspiro[3.3]heptane . We will delve into their structural differences, synthetic accessibility, and strategic applications, providing field-proven insights and experimental protocols for the practicing researcher.

Part 1: A Tale of Two Cores: Structural and Physicochemical Analysis

The fundamental difference between the two scaffolds lies in their core architecture. 6-Azaspiro[2.5]octan-5-one features a cyclopropane ring fused to a six-membered piperidinone (lactam) ring. This imparts significant conformational rigidity but also introduces the unique chemical properties of a strained three-membered ring and a secondary lactam. In contrast, 2-azaspiro[3.3]heptane is composed of two fused four-membered rings (an azetidine and a cyclobutane), resulting in a highly compact and rigid structure.[7]

These structural distinctions translate directly into divergent physicochemical properties, which are critical for drug development.

Table 1: Comparative Physicochemical Properties

Property6-Azaspiro[2.5]octan-5-one2-Azaspiro[3.3]heptane
Molecular Formula C₇H₁₁NOC₆H₁₁N
Molecular Weight 125.17 g/mol 97.16 g/mol
Calculated LogP (XLogP3) 0.41.3[8]
Topological Polar Surface Area (TPSA) 29.1 Ų12.0 Ų[8]
Hydrogen Bond Donors 11[8]
Hydrogen Bond Acceptors 11[8]
Rotatable Bonds 00[8]

Data sourced from PubChem CID 14002410 and CID 20521856 unless otherwise noted.

Expert Interpretation: The most striking differences are in TPSA and LogP. The lactam carbonyl group in 6-azaspiro[2.5]octan-5-one significantly increases its polarity (higher TPSA, lower LogP) compared to the simple secondary amine of 2-azaspiro[3.3]heptane. This suggests that derivatives of 6-azaspiro[2.5]octan-5-one may inherently possess higher aqueous solubility, a desirable trait for oral bioavailability. Conversely, the more lipophilic nature of the 2-azaspiro[3.3]heptane core might offer advantages for CNS penetration or for balancing the polarity of highly functionalized molecules. The complete rigidity (zero rotatable bonds) of both scaffolds is a key advantage, providing a stable platform for rational drug design.

Part 2: Synthetic Accessibility and Strategic Considerations

The choice of a scaffold is often dictated by its synthetic tractability. Both molecules are accessible via distinct and well-established synthetic strategies.

Synthesis of 6-Azaspiro[2.5]octan-5-one

The construction of the 6-azaspiro[2.5]octan-5-one core typically involves the formation of the spiro-cyclopropane junction followed by piperidinone ring closure. A representative strategy is outlined below.

Caption: Generalized synthetic pathway to 6-azaspiro[2.5]octan-5-one.

Causality Behind Experimental Choices: The Simmons-Smith reaction is a classic and reliable method for converting alkenes into cyclopropanes with high stereospecificity. The subsequent conversion of the carboxylic acid to the lactam via a rearrangement (like the Curtius or Schmidt reaction) is an efficient way to introduce the nitrogen atom and induce ring formation in a single, strategic step.

Synthesis of 2-Azaspiro[3.3]heptane

The synthesis of the highly strained 2-azaspiro[3.3]heptane core often involves the stepwise construction of the two four-membered rings. An efficient, scalable synthesis has been reported.[9]

Caption: Multi-step synthesis of the 2-azaspiro[3.3]heptane core.

Causality Behind Experimental Choices: This route builds the scaffold from simple starting materials. The initial alkylation forms the cyclobutane ring. Reduction to the diol and subsequent conversion to a di-leaving group (like a mesylate or tosylate) sets the stage for the crucial second ring-forming step. Cyclization with a protected amine, such as benzylamine, followed by deprotection (e.g., hydrogenolysis) yields the final secondary amine, ready for further functionalization.

Part 3: Strategic Applications in Drug Discovery

While both are valuable 3D scaffolds, their applications diverge based on their inherent chemical nature.

  • 6-Azaspiro[2.5]octan-5-one as a Constrained Peptidomimetic: The lactam moiety is a well-known mimic of the peptide bond. By incorporating it into a rigid spirocyclic framework, 6-azaspiro[2.5]octan-5-one can be used to create highly constrained analogues of peptide turns or loops. This is a powerful strategy for improving the metabolic stability and oral bioavailability of peptide-based drug leads.

  • 2-Azaspiro[3.3]heptane as a Piperidine Bioisostere: 2-Azaspiro[3.3]heptane has gained significant traction as a novel bioisostere for piperidine, piperazine, and morpholine.[5][10][11] Replacing these common six-membered rings with the spiro[3.3]heptane motif can lead to surprising and beneficial changes in properties. Studies have shown that this substitution can:

    • Decrease Lipophilicity: Counterintuitively, adding a carbon atom in this manner can lower the measured logD₇.₄, often due to an increase in the basicity of the nitrogen atom.[12]

    • Improve Metabolic Stability: The quaternary spirocenter and strained rings can block common sites of metabolism.[11]

    • Enhance Potency and Selectivity: The unique exit vectors and rigid conformation can lead to novel and improved interactions with the target protein.[6] A notable example is the replacement of the piperazine ring in the PARP inhibitor Olaparib, which led to a derivative with higher selectivity for PARP-1 and reduced DNA damage.[6]

Part 4: Experimental Protocol: N-Arylation of 2-Azaspiro[3.3]heptane

A common and critical step in a drug discovery campaign is the coupling of the core scaffold to various aromatic systems. The following protocol details a standard Buchwald-Hartwig amination for the N-arylation of 2-azaspiro[3.3]heptane.

Objective: To couple 2-azaspiro[3.3]heptane with 4-bromobenzonitrile to demonstrate a typical C-N bond formation.

Materials:

  • 2-Azaspiro[3.3]heptane hydrochloride (1.1 eq)

  • 4-Bromobenzonitrile (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (2.2 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere chemistry

Step-by-Step Methodology:

  • Vessel Preparation: Add 4-bromobenzonitrile, 2-azaspiro[3.3]heptane hydrochloride, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe through the septum.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully by adding water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Sources

A Comparative Guide to the Biological Activities of 6-Azaspiro[2.5]octan-5-one and Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Two Heterocyclic Scaffolds at the Forefront of Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in diverse molecular interactions have made it a cornerstone in the design of therapeutics across a wide range of disease areas, including oncology, neuroscience, and infectious diseases.

In contrast, the 6-azaspiro[2.5]octan-5-one scaffold represents a more recent and structurally distinct entrant into the landscape of pharmacologically relevant heterocycles. As a spirocyclic analogue of piperidine, it possesses a unique three-dimensional architecture that offers distinct advantages in drug design.[2][3][4] The inherent rigidity and defined spatial orientation of substituents on the spirocyclic framework can lead to enhanced target selectivity and improved physicochemical properties, such as metabolic stability.[2][5] This guide will explore the known biological activities of these two scaffolds, drawing comparisons from data on their respective derivatives to illuminate their relative strengths and potential applications.

Comparative Analysis of Biological Activities

While direct comparative studies between 6-azaspiro[2.5]octan-5-one and piperidine are limited, a comparative analysis can be constructed by examining the biological activities of their respective derivatives. This section will focus on their anticancer properties and receptor interactions, two areas where both scaffolds have shown promise.

Anticancer Activity: A Tale of Two Scaffolds

Both piperidine and spirocyclic piperidine analogues have demonstrated significant potential as anticancer agents. Their mechanisms of action, however, appear to diverge, offering different strategic avenues for therapeutic development.

Piperidine Derivatives:

The anticancer activity of piperidine-containing compounds is well-documented, with many acting through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.[6] One of the key pathways implicated is the PI3K/Akt signaling pathway , which is frequently overactivated in many cancers.[7][8] Piperine, a naturally occurring alkaloid containing a piperidine moiety, has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and subsequent induction of apoptosis in cancer cells.[6][7] This inhibition results in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[7]

6-Azaspiro[2.5]octan-5-one Analogues:

While specific data for 6-azaspiro[2.5]octan-5-one is emerging, studies on related azaspiro compounds, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], have demonstrated potent antiproliferative activity against various cancer cell lines.[9][10] These compounds have been shown to induce apoptosis and cause cell cycle arrest, suggesting a mechanism that directly impacts the cellular machinery of proliferation.[9][10] The rigid spirocyclic structure is thought to contribute to a more defined interaction with specific cellular targets, potentially leading to higher potency and selectivity.

Quantitative Comparison of Cytotoxicity (IC50 Values):

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives of piperidine and a related azaspiro compound against various cancer cell lines. It is important to note that these are not direct comparisons of the parent compounds but rather illustrative examples of the potential of each scaffold.

Compound/DerivativeScaffoldCancer Cell LineIC50 (µM)Reference
PiperinePiperidineKB (oral squamous carcinoma)~100-200 (effective concentrations)[6]
Representative Piperidine DerivativePiperidineA549 (Lung)8.3 ± 0.02[11]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivativeAzaspiroK-562 (Leukemia)4 ± 2 to 14 ± 1[10]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivativeHeLa (Cervical)12 ± 6 to 70 ± 4[10]
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivativeCT26 (Colon)3 ± 1 to 9 ± 1[10]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.[12][13]

Receptor Interactions: Specificity and Selectivity

The ability of a molecule to selectively interact with a specific biological target is a critical determinant of its therapeutic efficacy and safety profile. Here, we compare the known receptor binding profiles of derivatives of our two scaffolds of interest.

Piperidine Derivatives:

The piperidine scaffold is a component of a vast array of molecules that interact with a wide range of receptors, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This promiscuity, while beneficial for developing a broad spectrum of drugs, can also lead to off-target effects. For instance, many antipsychotic drugs containing a piperidine moiety exhibit binding to multiple dopamine and serotonin receptor subtypes.

6-Azaspiro[2.5]octane Derivatives:

Derivatives of 6-azaspiro[2.5]octane have been shown to act as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[14] The M4 receptor, a Gi/o-coupled GPCR, is a promising target for the treatment of neuropsychiatric disorders.[15][16][17] The selectivity of these spirocyclic compounds for the M4 receptor over other muscarinic receptor subtypes highlights the potential of the 6-azaspiro[2.5]octane scaffold to achieve a more targeted pharmacological intervention with a potentially improved side-effect profile.

Key Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanisms of action and predicting their therapeutic effects.

PI3K/Akt Signaling Pathway (Relevant to Piperidine Derivatives)

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[7][8] Its dysregulation is a hallmark of many cancers. Piperine, through its piperidine moiety, has been shown to inhibit this pathway, leading to apoptosis.[6][7]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation & Growth Cell Proliferation & Growth Akt->Cell Proliferation & Growth Piperidine Derivative (e.g., Piperine) Piperidine Derivative (e.g., Piperine) Piperidine Derivative (e.g., Piperine)->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition by Piperidine Derivatives.

M4 Muscarinic Receptor Signaling Pathway (Relevant to 6-Azaspiro[2.5]octane Derivatives)

The M4 muscarinic receptor is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[15][16][17] Antagonists of this receptor, such as derivatives of 6-azaspiro[2.5]octane, block this inhibitory effect.

M4_Receptor_Pathway Acetylcholine Acetylcholine M4 Receptor M4 Receptor Acetylcholine->M4 Receptor Binds Gαi/o Gαi/o M4 Receptor->Gαi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP Downstream Effects Downstream Effects cAMP->Downstream Effects 6-Azaspiro[2.5]octane Derivative 6-Azaspiro[2.5]octane Derivative 6-Azaspiro[2.5]octane Derivative->M4 Receptor Antagonizes

Caption: Antagonism of the M4 Muscarinic Receptor Signaling Pathway.

Experimental Protocols for Comparative Evaluation

To facilitate further research and direct comparison of novel compounds based on these scaffolds, we provide detailed, self-validating protocols for key in vitro assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19][20][21]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (6-azaspiro[2.5]octan-5-one and piperidine derivatives) and a positive control (e.g., doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a Radioligand Receptor Binding Assay.

Conclusion and Future Directions

This guide has provided a comparative overview of the biological activities of the 6-azaspiro[2.5]octan-5-one and piperidine scaffolds. While piperidine remains a dominant and versatile scaffold in drug discovery, the unique structural and physicochemical properties of 6-azaspiro[2.5]octan-5-one and its analogues present exciting opportunities for the development of more selective and potent therapeutics.

The enhanced three-dimensionality and metabolic stability of spirocyclic systems suggest that the 6-azaspiro[2.5]octan-5-one scaffold may be particularly advantageous for targeting complex protein-protein interactions and for developing drugs with improved pharmacokinetic profiles. [2][3][4][5][22]Further research, including direct head-to-head comparative studies and broader screening against a diverse panel of biological targets, is warranted to fully elucidate the therapeutic potential of this promising scaffold. The experimental protocols provided herein offer a framework for conducting such comparative evaluations, enabling researchers to systematically explore the biological landscape of these two important heterocyclic systems.

References

  • Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol. (2023). PMC. [Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. (2022). PubMed. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (2023). MDPI. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). MDPI. [Link]

  • Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. (2018). ResearchGate. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). PubMed Central. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2023). Northwestern Medical Journal. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PMC. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2022). Taylor & Francis Online. [Link]

  • Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. (2023). NIH. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. (2018). PubMed Central. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). MDPI. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2023). MDPI. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. [Link]

  • Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. (2021). MDPI. [Link]

  • Muscarinic acetylcholine receptor M4. (n.d.). Wikipedia. [Link]

  • Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches. (2023). MDPI. [Link]

  • Radioligand binding methods: practical guide and tips. (1996). PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). ResearchGate. [Link]

  • Effect of Piperine on PI3K/Akt/GSK3β signalling pathway in OVACAR-3... (n.d.). ResearchGate. [Link]

  • Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. (2023). ResearchGate. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • Signaling pathways coupled to the M4 mAChR. (n.d.). ResearchGate. [Link]

  • Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. (2020). PMC. [Link]

  • Semi-Synthesis and Biological Evaluation of 25(R)-26-Acetoxy-3β,5α-Dihydroxycholest-6-One. (2023). PubMed Central. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Muscarinic M4 Receptors on Cholinergic and Dopamine D1 Receptor-Expressing Neurons Have Opposing Functionality for Positive Reinforcement and Influence Impulsivity. (2018). Frontiers. [Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. (2021). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2023). MDPI. [Link]

  • Physiology, Muscarinic Receptor. (2023). StatPearls. [Link]

  • PI3K and AKT: Unfaithful Partners in Cancer. (2021). MDPI. [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Royal Society of Chemistry. [Link]

  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]

  • Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-SubstitutedO[12][23]xazolo[4,5-D]Pyrimidines. (2016). Der Pharma Chemica. [Link]

  • MTT Proliferation Assay Protocol. (2023). ResearchGate. [Link]

  • Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Bioisosteric Replacements for Peptide Turn Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Mimicking Peptide Turns

In the landscape of modern drug discovery, peptides represent a compelling starting point for therapeutic development due to their high specificity and potency. However, their inherent weaknesses—poor metabolic stability, low oral bioavailability, and conformational flexibility—often preclude their direct use as drugs. A pivotal strategy to overcome these limitations is the use of peptidomimetics, synthetic molecules that replicate the structure and function of peptides but with enhanced drug-like properties.[1][2]

At the heart of many protein-protein interactions (PPIs) and peptide-receptor binding events are β-turns, secondary structures where the polypeptide chain reverses its direction.[1] These turn motifs are critical for molecular recognition. Consequently, designing small molecules that mimic the spatial arrangement of the amino acid side chains in a β-turn is a highly promising strategy for developing novel therapeutics. This guide provides an in-depth comparison and validation workflow for bioisosteric replacements of peptide turns, offering researchers a strategic framework for advancing their peptidomimetic design and development programs.

Bioisosterism refers to the replacement of a group of atoms in a molecule with another group having similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity.[3][4] In the context of peptide turns, this involves replacing the flexible four-residue peptide backbone with a more rigid scaffold that correctly orients the key pharmacophoric side chains.[5]

Comparative Analysis of Common β-Turn Mimetic Scaffolds

The rational design of β-turn mimetics has led to a variety of scaffolds. The choice of a particular scaffold depends on the specific type of β-turn being mimicked (e.g., type I, type II), the desired physicochemical properties, and synthetic accessibility.[1] Below is a comparison of prominent classes of turn mimetics.

Lactam-Based Mimetics

Lactam-based turn mimetics are among the most well-established and versatile scaffolds. They are cyclic structures formed by an intramolecular amide bond, which imparts significant conformational rigidity.

  • Structural Features: The ring size of the lactam can be varied to mimic different turn types. For instance, 8- to 12-membered rings are commonly used. The key amino acid side chains are appended to the lactam ring.

  • Advantages: High rigidity, well-defined conformations, and established synthetic routes.

  • Disadvantages: Can have limited synthetic diversity and may still be susceptible to some enzymatic degradation.

Aza- and Thia-peptide Analogs

These mimetics involve the replacement of the α-carbon of one or more amino acid residues with a nitrogen (aza) or sulfur (thia) atom. This modification alters the local geometry and electronic properties of the peptide backbone.

  • Structural Features: The introduction of a heteroatom changes bond angles and rotational barriers, predisposing the peptide to adopt a turn-like conformation.

  • Advantages: Can be readily incorporated into standard solid-phase peptide synthesis (SPPS) protocols.[6] The resulting mimetics often exhibit increased resistance to proteolysis.[7]

  • Disadvantages: The conformational preferences can be less predictable than with more rigid cyclic scaffolds.

Carbohydrate and Heterocyclic Scaffolds

A diverse range of non-peptide scaffolds, including carbohydrates and various heterocyclic systems (e.g., pyrrolidines, triazoles), have been employed to mimic β-turns.[4][8]

  • Structural Features: These scaffolds provide a rigid framework to which amino acid side chains can be attached in the correct spatial orientation. The trans-pyrrolidine-3,4-dicarboxamide template, for example, has been shown to be an effective β-turn mimetic.[8]

  • Advantages: High chemical diversity, excellent proteolytic stability, and the potential for improved pharmacokinetic properties.[4]

  • Disadvantages: Synthesis can be complex and may require multi-step solution-phase chemistry.[8]

The Validation Workflow: A Self-Validating System

A rigorous validation process is crucial to ensure that a designed mimetic not only adopts the desired conformation but also retains or exceeds the biological activity of the parent peptide, while offering superior drug-like properties. This workflow should be viewed as a logical, self-validating cascade.

Validation_Workflow cluster_design Phase 1: Design & Synthesis cluster_validation Phase 2: Biophysical & In Vitro Validation cluster_functional Phase 3: Functional & In Vivo Validation Comp_Model Computational Modeling (MD Simulations) Synthesis Chemical Synthesis (Solid/Solution Phase) Comp_Model->Synthesis Guides Scaffold Choice NMR Conformational Analysis (NMR Spectroscopy) Synthesis->NMR Provides Test Compound Binding Binding Affinity Assays (SPR, FP, ELISA) NMR->Binding Confirms 3D Structure Stability Proteolytic Stability (Plasma/Serum Assay) Binding->Stability Validates Biological Relevance Permeability Cell Permeability (PAMPA, Caco-2) Stability->Permeability Assesses Drug-like Properties Cell_Assay Cell-Based Functional Assays Permeability->Cell_Assay Confirms Cellular Entry & Activity In_Vivo In Vivo Efficacy Models (Animal Studies) Cell_Assay->In_Vivo Warrants In Vivo Testing

Caption: A comprehensive workflow for the validation of peptide turn mimetics.

Step 1: Computational Modeling and Synthesis

The validation process begins in silico. Molecular dynamics (MD) simulations are used to predict the conformational preferences of the designed mimetic.[9][10] This computational step is critical for prioritizing synthetic targets that are most likely to adopt the desired β-turn geometry. Following computational design, the mimetic is synthesized, often using either solid-phase or solution-phase chemistry.[9][8]

Step 2: Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for experimentally determining the three-dimensional structure of peptide mimetics in solution.[11][12] It provides direct evidence of whether the mimetic adopts the intended turn conformation.

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity.

  • 2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.

  • 2D ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These are the most critical experiments. They detect protons that are close in space (< 5 Å), providing the distance restraints needed to calculate a 3D structure.[13]

  • Variable Temperature NMR: The temperature dependence of amide proton chemical shifts can identify intramolecular hydrogen bonds, which are characteristic features of a stable β-turn.[13]

Experimental Protocol: 2D ROESY for Interproton Distance Restraints
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide mimetic in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1). The choice of solvent should mimic the environment of the biological assay if possible.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity.

  • Data Acquisition:

    • Acquire a standard 2D ROESY spectrum at a constant temperature (e.g., 298 K).

    • Use a spin-lock mixing time appropriate for the molecular weight of the mimetic (typically 100-300 ms).

  • Data Processing and Analysis:

    • Process the data using appropriate software (e.g., TopSpin, NMRPipe).

    • Integrate the cross-peaks. The volume of a ROESY cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons.

    • Calibrate the distances using known fixed distances (e.g., geminal protons or aromatic ring protons).

    • Use the derived distance restraints in molecular modeling software (e.g., CYANA, CNS) to calculate an ensemble of solution structures.[13]

NMR_Concept cluster_mimetic Peptide Mimetic cluster_roesy ROESY Spectrum H1 Ha H2 Hb H1->H2 < 5 Å H3 Hc H1->H3 > 5 Å p1 p2 p1->p2 Strong Cross-peak p3

Caption: ROESY detects protons close in space, generating distance restraints for 3D structure calculation.

Step 3: Assessing Biological Activity and Drug-like Properties

Once the desired conformation is confirmed, the next phase is to quantify the mimetic's biological function and assess its properties as a potential drug.

Binding Affinity Assays

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) are used to measure the binding affinity (e.g., Kᵢ, Kᴅ) of the mimetic to its target protein.[14] A successful mimetic should exhibit an affinity comparable to or greater than the original peptide. For instance, a trans-pyrrolidine-3,4-dicarboxamide-based mimetic targeting the κ-opioid receptor achieved a Kᵢ of 23 nM.[8]

Proteolytic Stability

A key advantage of peptidomimetics is their enhanced resistance to degradation by proteases.[2][7]

Experimental Protocol: Plasma Stability Assay
  • Incubation: Incubate the mimetic (e.g., at 1-10 µM) in human or rodent plasma/serum at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Stop the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of remaining parent compound.

  • Calculation: Plot the percentage of remaining compound versus time and calculate the half-life (t₁/₂).

It is crucial to test in both plasma and serum, as the presence or absence of coagulation factors can significantly alter proteolytic activity.[15]

Cell Permeability

Good membrane permeability is essential for oral bioavailability and for targeting intracellular proteins. The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.[16]

  • PAMPA: This is a high-throughput assay that measures passive diffusion across an artificial lipid membrane.[16] It is useful for early-stage screening.

  • Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier that mimics the intestinal epithelium, including both passive and active transport mechanisms.[17] It is considered the gold standard for predicting in vivo drug absorption.[17]

AssayPrincipleThroughputInformation Provided
PAMPA Passive diffusion across an artificial lipid membraneHighIntrinsic passive permeability[16]
Caco-2 Cells Transport across a differentiated cell monolayerLow-MediumPassive diffusion, active transport, and efflux[17]

Table 1. Comparison of PAMPA and Caco-2 permeability assays.

Step 4: In Vitro and In Vivo Functional Validation

The final validation stages involve demonstrating the mimetic's efficacy in a biologically relevant context.

  • Cell-Based Assays: The mimetic is tested in cell culture models to confirm that it elicits the desired biological response (e.g., inhibition of cell proliferation, modulation of a signaling pathway).[14][18]

  • In Vivo Models: Promising candidates are advanced into animal models of disease to evaluate their efficacy, pharmacokinetics, and safety.[19][20] This is the ultimate proof-of-concept before a compound can be considered for clinical development.[14]

Case Study: Thiophene-Based Mimetic of a VEGF-A Inhibitor

A turn motif peptide (KPAR) was identified as an inhibitor of the interaction between Vascular Endothelial Growth Factor A (VEGF-A) and its co-receptor Neuropilin-1 (NRP1).[21] To improve its drug-like properties, a thiophene-based scaffold was designed to mimic the turn and connect the key arginine and lysine residues. The resulting small molecule demonstrated an IC₅₀ of 13 µM. Further optimization led to a benzothiadiazole-based mimetic with an improved IC₅₀ of 8 µM. X-ray crystallography confirmed that the mimetic's arginine residue fit perfectly into the binding pocket, validating the design strategy.[21] This mimetic successfully inhibited VEGF-A binding to cancer cells expressing NRP1, demonstrating its potential as an anti-angiogenic agent.[21]

Conclusion and Future Outlook

The bioisosteric replacement of peptide turns is a powerful and validated strategy in modern medicinal chemistry. By replacing a flexible peptide backbone with a rigid, non-peptidic scaffold, it is possible to develop drug candidates with superior stability, bioavailability, and efficacy. The validation workflow presented here—a logical progression from computational design to in vivo testing—provides a robust framework for researchers in the field. As our understanding of protein-protein interactions deepens and synthetic methodologies become more advanced, the rational design and validation of novel turn mimetics will continue to be a cornerstone of drug discovery, paving the way for new therapies against a wide range of diseases.

References
  • β-Turn Mimics by Chemical Ligation. (2020). Organic Letters. Available at: [Link]

  • Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. (n.d.). PMC. Available at: [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). PMC. Available at: [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][8][10]triazino[2,3-c]quinazolines. (2024). PMC. Available at: [Link]

  • β-Turn Mimics by Chemical Ligation. (2020). PMC. Available at: [Link]

  • NMR spectroscopy in the conformational analysis of peptides: an overview. (n.d.). PubMed. Available at: [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). eScholarship.org. Available at: [Link]

  • Evaluating β-turn mimics as β-sheet folding nucleators. (2009). PNAS. Available at: [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. Available at: [Link]

  • Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. (2021). PMC. Available at: [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025). Chemical Reviews. Available at: [Link]

  • In Vivo and In Vitro Analyses of Novel Peptidomimetic Disruptors for the Serotonin 5-HT2C Receptor Interaction With Phosphatase and Tensin Homolog. (n.d.). Frontiers. Available at: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (n.d.). PubMed. Available at: [Link]

  • Comparison between Caco-2 permeability and PAMPA permeability. (n.d.). ResearchGate. Available at: [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Request PDF. Available at: [Link]

  • In Vivo, In Vitro, and In Silico Characterization of Peptoids as Antimicrobial Agents. (2016). PMC. Available at: [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. (n.d.). PMC. Available at: [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Biomaterials Science & Engineering. Available at: [Link]

  • Peptide Mimetics. (2012). Bio-Synthesis. Available at: [Link]

  • In Vitro and In Vivo Activity of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). ResearchGate. Available at: [Link]

  • Can Peptide Mimetics be Rationally Designed? The Somatostatin Case. (2014). ACS Publications. Available at: [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (n.d.). ResearchGate. Available at: [Link]

  • Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions. (2024). RSC Publishing. Available at: [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Taylor & Francis Online. Available at: [Link]

  • caco-2 cell permeability, pampa membrane assays. (n.d.). Slideshare. Available at: [Link]

  • Design of Anti-Angiogenic Peptidomimetics and Evaluation their Biological Activity by In Vitro Assays. (n.d.). NIH. Available at: [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (n.d.). MDPI. Available at: [Link]

  • In Vivo, In Vitro, and In Silico Characterization of Peptoids as Antimicrobial Agents. (n.d.). ResearchGate. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (n.d.). PLOS. Available at: [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). American Chemical Society. Available at: [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (n.d.). PubMed. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.